1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Description
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Properties
IUPAC Name |
1,5-diphenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMVINZWWAVEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695774 | |
| Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112009-28-6 | |
| Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and expected analytical data, offering a practical resource for researchers engaged in the design and development of novel chemical entities.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have established them as privileged structures in drug discovery. The introduction of a carbaldehyde functional group onto the pyrazole ring, as in this compound, provides a versatile handle for further chemical transformations, enabling the synthesis of a wide array of more complex molecules and potential drug candidates. This guide outlines a feasible synthetic route and the analytical techniques required for the unambiguous characterization of this target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process. The initial step involves the construction of the core pyrazole ring system to yield 1,5-diphenyl-1H-pyrazole. This is followed by the regioselective introduction of a formyl group at the C3 position of the pyrazole ring, a transformation commonly achieved via the Vilsmeier-Haack reaction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Synthesis of 1,5-Diphenyl-1H-pyrazole
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) in glacial acetic acid.
-
To this solution, add phenylhydrazine (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 1,5-diphenyl-1H-pyrazole.
-
Dry the purified product under vacuum.
Synthesis of this compound
Materials:
-
1,5-Diphenyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1,5-diphenyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization Data
The following tables summarize the expected physical and spectroscopic data for the synthesized compounds.
Physical and Chemical Properties
| Property | 1,5-Diphenyl-1H-pyrazole | This compound |
| Molecular Formula | C₁₅H₁₂N₂ | C₁₆H₁₂N₂O |
| Molecular Weight | 220.27 g/mol | 248.28 g/mol |
| Appearance | White to off-white solid | White powder[1] |
| Melting Point | Typically in the range of 55-60 °C (literature values may vary) | 130-137 °C[1] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Acetone) | Soluble in common organic solvents (DCM, Chloroform, Acetone) |
Spectroscopic Data
The following are the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~9.9-10.1 (s, 1H, -CHO), ~7.2-7.8 (m, 11H, Ar-H and pyrazole-H). The singlet for the pyrazole proton is expected to be downfield. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~185-190 (-CHO), ~110-155 (aromatic and pyrazole carbons). The aldehyde carbon will be the most downfield signal. |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2850 and ~2750 (aldehyde C-H stretch, Fermi resonance), ~1680-1700 (C=O stretch of aldehyde), ~1600, 1500, 1450 (C=C and C=N stretches of aromatic and pyrazole rings). |
| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ at approximately 249.10. High-resolution mass spectrometry should confirm the elemental composition. |
Experimental and Characterization Workflow
The logical flow of the synthesis and subsequent characterization is crucial for ensuring the identity and purity of the final product.
Caption: Workflow for purification and characterization.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis, involving a cyclocondensation reaction followed by a Vilsmeier-Haack formylation, represents a viable and efficient route to the target molecule. The outlined characterization techniques and expected data will aid researchers in confirming the structure and purity of the synthesized compound. This versatile building block holds significant potential for the development of novel therapeutic agents and advanced materials, and this guide serves as a valuable resource for its preparation and study.
References
An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural framework, featuring a pyrazole core substituted with two phenyl rings and a reactive carbaldehyde group, makes it a valuable intermediate for the synthesis of a diverse array of bioactive molecules and functional materials.[1][2] This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectral characterization, along with insights into its potential biological activities.
Chemical and Physical Properties
This compound is a white solid with a melting point range of 130-137 °C. It is generally stable under standard conditions and soluble in various organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 248.28 g/mol | --INVALID-LINK-- |
| CAS Number | 112009-28-6 | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | 130-137 °C | --INVALID-LINK-- |
Synthesis
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
A plausible synthetic workflow is outlined below:
Experimental Protocol: Vilsmeier-Haack Synthesis (Adapted from a similar procedure)
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formation of the Hydrazone: In a separate flask, dissolve acetophenone and phenylhydrazine in ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated acetophenone phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Vilsmeier-Haack Reaction: Dissolve the dried acetophenone phenylhydrazone in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for several hours.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates. Collect the crude product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectral Characterization
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.5 ppm. - A singlet for the pyrazole ring proton (C4-H) around δ 7.0-8.0 ppm. - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of δ 180-190 ppm. - Signals for the pyrazole ring carbons, with the C3 and C5 carbons appearing at lower fields than the C4 carbon. - Multiple signals in the aromatic region (δ 120-140 ppm) for the carbons of the phenyl rings. |
| IR (Infrared) Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic rings and the aldehyde proton. - C=N and C=C stretching vibrations characteristic of the pyrazole and phenyl rings. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 248.28). - Fragmentation patterns consistent with the loss of the aldehyde group and cleavage of the phenyl rings. |
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the pyrazole ring system. The aldehyde group can undergo a variety of reactions, including:
-
Oxidation: to the corresponding carboxylic acid.
-
Reduction: to the corresponding alcohol.
-
Condensation reactions: with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and other derivatives. These reactions are instrumental in the synthesis of more complex heterocyclic systems with potential biological activities.
The pyrazole ring itself is relatively stable due to its aromatic character but can undergo electrophilic substitution reactions, although the presence of the deactivating aldehyde group may influence the regioselectivity.
The versatile reactivity of this compound makes it a key building block in:
-
Pharmaceutical Development: As a scaffold for the synthesis of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1,5-diarylpyrazole moiety is a key structural feature of the selective COX-2 inhibitor Celecoxib.[3]
-
Materials Science: For the development of advanced materials with specific electronic and optical properties.[1][2]
-
Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides.
Biological Activity and Signaling Pathways
While specific studies on the mechanism of action of this compound are limited, the broader class of 1,5-diarylpyrazole derivatives has been extensively investigated, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
A potential mechanism of action for compounds derived from this scaffold involves the inhibition of the COX-2 signaling pathway.
Furthermore, derivatives of 1,5-diphenylpyrazole have been explored as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.[4][5] Inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which can modulate pain, inflammation, and neuroprotection. This suggests another potential avenue for the therapeutic application of compounds derived from the this compound scaffold.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a robust platform for the generation of diverse chemical libraries. Further investigation into the specific biological mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with this promising compound.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde (CAS No. 112009-28-6). This pyrazole derivative is a valuable building block in medicinal chemistry and materials science.[1][2] This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a detailed experimental protocol for its synthesis.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.2 - 7.8 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~7.0 - 7.2 | Singlet | 1H | Pyrazole-H4 proton |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | Aldehyde Carbonyl (-CHO) |
| ~150.0 | Pyrazole-C3 |
| ~145.0 | Pyrazole-C5 |
| ~110.0 | Pyrazole-C4 |
| ~125.0 - 140.0 | Aromatic Carbons (C₆H₅) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch |
| ~1700 - 1680 | Strong | Aldehyde C=O Stretch |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1550 | Medium | Pyrazole Ring Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 248.28 | [M]⁺ (Molecular Ion) |
| 247 | [M-H]⁺ |
| 219 | [M-CHO]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction involves the formylation of an appropriate hydrazone precursor.
Synthesis of this compound via Vilsmeier-Haack Reaction
The synthesis is typically a two-step process starting from a substituted acetophenone.
Step 1: Synthesis of the Hydrazone Precursor
-
Dissolve the starting acetophenone derivative in a suitable solvent such as ethanol.
-
Add an equimolar amount of phenylhydrazine.
-
A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for a period of 1-4 hours.
-
The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon cooling, the hydrazone product often precipitates and can be collected by filtration, washed with a cold solvent, and dried.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).
-
The synthesized hydrazone from Step 1 is then added portion-wise to the Vilsmeier reagent, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is typically heated to between 60-90°C for several hours.[3]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Once complete, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude this compound.
-
The solid product is collected by filtration, washed thoroughly with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz and 100 MHz, respectively. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectral data is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a gas or liquid chromatograph.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Simplified logical flow of the Vilsmeier-Haack reaction for pyrazole synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Crystal Structure of a Diphenyl-pyrazole-carbaldehyde Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide details the crystal structure and synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde . Extensive searches did not yield publicly available crystallographic data for the requested constitutional isomer, 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde . The following information on the closely related 1,3-diphenyl isomer is provided as a comprehensive example of crystallographic analysis for this class of compounds.
Introduction
Pyrazole carbaldehydes are versatile precursors in the synthesis of a wide array of heterocyclic compounds with significant biological activities. The specific substitution pattern of phenyl groups on the pyrazole ring influences the molecule's conformation and, consequently, its interaction with biological targets. This guide provides a detailed overview of the crystal structure and synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, a well-characterized member of this family. This compound serves as a valuable case study for understanding the solid-state properties of this important class of molecules.
Data Presentation
The crystallographic data for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is summarized in the tables below. The data is derived from single-crystal X-ray diffraction studies.
Table 1: Crystal Data and Structure Refinement for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[1]
| Parameter | Value |
| Empirical Formula | C₁₆H₁₂N₂O |
| Formula Weight | 248.28 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 10.1367 (9) Å |
| b | 15.5952 (16) Å |
| c | 16.7550 (15) Å |
| α | 95.932 (6)° |
| β | 90.135 (5)° |
| γ | 107.991 (6)° |
| Volume | 2504.1 (4) ų |
| Z | 8 |
| Calculated Density | 1.317 Mg/m³ |
| Absorption Coefficient | 0.084 mm⁻¹ |
| F(000) | 1040 |
| Data Collection | |
| Diffractometer | Bruker Kappa APEXII CCD |
| Reflections Collected | 34716 |
| Independent Reflections | 8912 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 8912 / 0 / 671 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2σ(I)] | R1 = 0.0903, wR2 = 0.1983 |
| R indices (all data) | R1 = 0.1878, wR2 = 0.2591 |
Table 2: Selected Dihedral Angles for the Four Unique Molecules in the Asymmetric Unit.[1]
| Molecule | Phenyl Ring A / Phenyl Ring B | Phenyl Ring A / Pyrazole Ring | Phenyl Ring B / Pyrazole Ring |
| 1 | 41.93 (22)° | 43.62 (21)° | 1.97 (31)° |
| 2 | 22.38 (22)° | 34.73 (15)° | 17.24 (25)° |
| 3 | 25.07 (28)° | 27.78 (27)° | 3.81 (33)° |
| 4 | 22.16 (24)° | 37.81 (18)° | 22.27 (25)° |
Experimental Protocols
The synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is typically achieved through the Vilsmeier-Haack reaction of the corresponding acetophenone phenylhydrazone.
Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] In the case of pyrazole synthesis, it facilitates a one-pot cyclization and formylation.
Materials:
-
Acetophenone
-
Phenylhydrazine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Acetic acid
Procedure:
-
Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone and phenylhydrazine in absolute ethanol with a few drops of glacial acetic acid is heated.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the resulting phenylhydrazone can be isolated.
-
Vilsmeier-Haack Reaction:
-
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide with continuous stirring.
-
The previously synthesized acetophenone phenylhydrazone is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours.[3]
-
After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate.
-
The resulting precipitate, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the synthetic pathway to 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.
Logical Relationship of Crystallographic Analysis
The following diagram outlines the logical flow from experimental data collection to the final structural analysis.
Signaling Pathways
Information regarding the specific signaling pathways modulated by 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde was not available in the searched scientific literature. Pyrazole derivatives, as a class, are known to exhibit a wide range of biological activities, and further research would be required to elucidate the specific mechanisms of action for this particular compound.
References
The Pharmacological Potential of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This document details the synthesis, experimental protocols for biological evaluation, quantitative activity data for representative analogs, and the key signaling pathways implicated in their mechanism of action.
Synthesis of this compound
The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, which is typically a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃).
The synthesis generally proceeds as follows:
-
Formation of a Phenylhydrazone: An appropriate acetophenone is reacted with phenylhydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) to form the corresponding phenylhydrazone.
-
Vilsmeier-Haack Cyclization and Formylation: The resulting phenylhydrazone is then treated with the Vilsmeier-Haack reagent (DMF/POCl₃). This step accomplishes both the cyclization to form the pyrazole ring and the formylation at the 3-position of the pyrazole core.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
Acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol for recrystallization
Procedure:
-
The Vilsmeier-Haack reagent is prepared by slowly adding POCl₃ to ice-cold DMF with constant stirring.
-
A solution of acetophenone phenylhydrazone in DMF is then added dropwise to the freshly prepared Vilsmeier-Haack reagent, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at an elevated temperature (e.g., 60-70°C) for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
The reaction mixture is then cooled and poured onto crushed ice to quench the reaction.
-
The acidic solution is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with water, and dried.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol.
The Versatile Building Block: A Technical Guide to 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and diverse applications of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, a pivotal building block in modern organic and medicinal chemistry. Its unique structural features and reactivity make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, Schiff bases, and other derivatives with significant therapeutic potential.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This one-pot reaction involves the formylation and cyclization of a suitable hydrazone precursor.
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
Substituted acetophenone (e.g., acetophenone)
-
Phenylhydrazine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Glacial acetic acid
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. Filter the precipitated hydrazone, wash with cold water, and dry.[3]
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise with constant stirring. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier-Haack reagent.[1]
-
Cyclization and Formylation: To the freshly prepared Vilsmeier-Haack reagent, add the dried hydrazone from step 1 in small portions at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.[4]
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is alkaline. The solid product, this compound, will precipitate out. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[5]
Diagram of the Vilsmeier-Haack Synthesis Workflow:
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. degres.eu [degres.eu]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Aldehyde Group of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde: A Versatile Hub for Synthetic Transformations and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde scaffold has emerged as a privileged structure in medicinal chemistry and organic synthesis. Its aldehyde functional group at the C3 position serves as a highly reactive and versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the reactivity of this aldehyde group, detailing key reactions, experimental protocols, and the biological implications of its derivatives, with a particular focus on their potential in drug development.
Synthesis of this compound
The primary and most common method for the synthesis of pyrazole aldehydes, including the 1,5-diphenyl-3-carbaldehyde isomer, is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-3-carbaldehyde
To a stirred solution of the appropriate acetophenone phenylhydrazone (1 equivalent) in dry DMF (3-5 volumes), the Vilsmeier reagent (prepared by the dropwise addition of POCl₃ (2-3 equivalents) to ice-cold dry DMF) is added portion-wise at 0-5 °C.
The reaction mixture is then heated to 60-80 °C and maintained at this temperature for several hours (typically 2-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate or another suitable base until a precipitate is formed.
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a key site for synthetic elaboration. It readily undergoes a variety of classical aldehyde reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This section details the most pertinent of these reactions for drug discovery and development.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration reaction to yield a new carbon-carbon double bond. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates and can themselves possess biological activity.
Representative Experimental Protocol: Knoevenagel Condensation of a Pyrazole Aldehyde
In a round-bottom flask, the pyrazole aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) are dissolved in a suitable solvent such as ethanol or a water-ethanol mixture (10 mL).[1]
A catalytic amount of a base, such as piperidine or ammonium carbonate (20 mol%), is added to the mixture.[1]
The reaction mixture is then stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, with the reaction progress monitored by TLC.[1]
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is partially evaporated under reduced pressure, and the residue is cooled to induce crystallization.
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.
Table 1: Examples of Knoevenagel Condensation with Pyrazole Aldehydes
| Aldehyde Substrate | Active Methylene Compound | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | Water/Ethanol | 10 min (reflux) | 95 | Sonar et al. (Adapted) |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 h (reflux) | 88 | (Representative) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 h (reflux) | >85 | (Inferred) |
Note: Specific data for this compound is inferred from general procedures for pyrazole aldehydes.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), leading to the formation of a new carbon-carbon double bond with good control over stereochemistry.
Representative Experimental Protocol: Wittig Reaction of an Aldehyde
A suspension of the appropriate phosphonium salt (1.1 equivalents) in a dry aprotic solvent like tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise at a low temperature (typically -78 °C to 0 °C) to generate the ylide, often indicated by a color change.
The solution of this compound (1 equivalent) in the same dry solvent is then added dropwise to the ylide solution at the same low temperature.
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired alkene.
Table 2: Examples of Wittig Reactions
| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | n-BuLi | THF | 12 h | 85-95 | (General) |
| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 h | >80 | (Inferred) |
Note: Specific data for this compound is inferred from general Wittig reaction procedures.
Reductive Amination
Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of a Schiff base (imine) by the reaction of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. This is a highly valuable reaction in medicinal chemistry for the introduction of nitrogen-containing functionalities.
Representative Experimental Protocol: Reductive Amination of a Pyrazole Aldehyde
To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane, a few drops of acetic acid are added as a catalyst.
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine.
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and selectivity.
The reaction is stirred for an additional 2-24 hours at room temperature.
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Purification is typically achieved by column chromatography.
Table 3: Examples of Reductive Amination
| Aldehyde Substrate | Amine | Reducing Agent | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehyde | Primary Amine | NaBH₄ | Methanol | 2-4 h | 80-95 | (General) |
| This compound | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 12 h | >80 | (Inferred) |
Note: Specific data for this compound is inferred from general reductive amination procedures.
Transformation to Carboxamide and Biological Implications: Inhibition of Monoacylglycerol Lipase (MAGL)
A particularly significant transformation of the aldehyde group in the context of drug discovery is its oxidation to a carboxylic acid, which can then be converted to a carboxamide. Derivatives of 1,5-diphenylpyrazole-3-carboxamide have been identified as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL).
MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2] Arachidonic acid is a key precursor for the biosynthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced cannabinoid receptor signaling, while the levels of arachidonic acid and subsequent prostaglandins are reduced. This dual effect makes MAGL an attractive therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[2]
Synthetic Pathway to Carboxamides
The synthesis of 1,5-diphenylpyrazole-3-carboxamides from the corresponding carbaldehyde involves a two-step process:
-
Oxidation of the Aldehyde: The aldehyde group is oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine to form the carboxamide. This is typically achieved using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).
Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxamide (Representative)
-
Step 1: Oxidation to Carboxylic Acid
-
This compound is dissolved in a suitable solvent (e.g., acetone/water).
-
A solution of potassium permanganate in water is added dropwise at 0 °C. The mixture is stirred at room temperature until the purple color disappears.
-
The reaction is quenched with sodium bisulfite, and the manganese dioxide is filtered off. The filtrate is acidified with HCl, and the precipitated carboxylic acid is collected by filtration.
-
-
Step 2: Amide Coupling
-
To a solution of the 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in a dry aprotic solvent (e.g., DMF or dichloromethane), EDC (1.2 equivalents) and HOBt (1.2 equivalents) are added.
-
The mixture is stirred at 0 °C for 30 minutes, followed by the addition of the desired amine (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Visualizing the Synthetic and Signaling Pathways
To further illustrate the synthetic utility and biological relevance of this compound, the following diagrams, generated using the DOT language, depict the key reaction workflows and the MAGL signaling pathway.
Caption: Synthetic transformations of this compound.
Caption: The Monoacylglycerol Lipase (MAGL) signaling pathway and its inhibition.
Conclusion
The aldehyde group of this compound is a cornerstone of its synthetic versatility, providing a gateway to a vast chemical space of derivatives. The reactions detailed in this guide—Knoevenagel condensation, Wittig reaction, and reductive amination—represent fundamental tools for medicinal chemists to modify this core structure and explore structure-activity relationships. The successful development of 1,5-diphenylpyrazole-3-carboxamides as potent MAGL inhibitors underscores the therapeutic potential that can be unlocked through the strategic functionalization of this aldehyde group. For researchers in drug development, this compound represents a high-value starting material for the generation of novel chemical entities targeting a range of diseases.
References
An In-depth Technical Guide on the Solubility and Stability of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde with a pyrazole core, recognized for its significance as a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its physicochemical properties, protocols for its evaluation, and its behavior under various stress conditions. This information is critical for researchers engaged in the development of novel therapeutics and materials, ensuring the quality, efficacy, and safety of the final products.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 130-137 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Solubility Profile
Quantitative Solubility Data (Hypothetical)
The following table presents hypothetical solubility data for this compound in a range of common solvents at ambient temperature. This data is for illustrative purposes to guide formulation development and should be confirmed experimentally.
| Solvent | Type | Expected Solubility (mg/mL) |
| Water (pH 7.4) | Aqueous | < 0.1 |
| 0.1 N HCl | Aqueous (Acidic) | < 0.1 |
| 0.1 N NaOH | Aqueous (Basic) | < 0.1 |
| Ethanol | Polar Protic | 5 - 10 |
| Methanol | Polar Protic | 10 - 20 |
| Acetone | Polar Aprotic | > 50 |
| Dichloromethane | Non-polar | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
Experimental Protocol for Solubility Determination
This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Filter the withdrawn sample through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL by taking into account the dilution factor.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] While this compound is generally described as stable, forced degradation studies are necessary to identify potential degradation products and establish its intrinsic stability.
Forced Degradation Studies (Hypothetical Results)
The following table summarizes the expected outcomes of forced degradation studies on this compound. The percentage of degradation is hypothetical and serves as a guide for potential stability-indicating method development.
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 80 | 24 | 5 - 15 | Hydrolyzed aldehyde, ring-opened products |
| Base Hydrolysis | 0.1 N NaOH | 60 | 8 | 10 - 25 | Carboxylic acid, Cannizzaro reaction products |
| Oxidation | 3% H₂O₂ | 25 | 48 | 15 - 30 | N-oxides, oxidized aldehyde (carboxylic acid) |
| Thermal Degradation | Solid state | 100 | 72 | < 5 | Minimal degradation |
| Photostability | ICH Q1B option 1 or 2 | 25 | - | 5 - 10 | Photodegradation products |
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC-UV/DAD and LC-MS systems
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Maintain the mixture at a specified temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified duration.
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at a high temperature (e.g., 100 °C).
-
After a defined period, dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a sample of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Analyze the samples by HPLC and compare with a sample stored in the dark.
-
-
Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the solubility and stability of a chemical compound like this compound.
Caption: General workflow for assessing the solubility and stability of a chemical compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in publicly accessible literature, the outlined protocols offer a robust methodology for its determination. A thorough characterization of these properties is paramount for the successful application of this versatile molecule in pharmaceutical and material science research, facilitating formulation development, ensuring product quality, and meeting regulatory requirements. Further experimental investigation is encouraged to establish a definitive and comprehensive physicochemical profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde via the Vilsmeier-Haack reaction. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the development of novel therapeutic agents and functional materials.[1] The Vilsmeier-Haack reaction offers an efficient and regioselective method for the formylation of electron-rich heterocyclic systems like pyrazoles.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][3] The introduction of a formyl group into the pyrazole ring, as in this compound, provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and development.[1]
The Vilsmeier-Haack reaction is a classic method for the formylation of activated aromatic and heteroaromatic compounds.[4] The reaction typically employs a Vilsmeier reagent, which is formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the electron-rich pyrazole ring to introduce a formyl group. For the synthesis of this compound, the starting material is 1,5-diphenyl-1H-pyrazole, which undergoes formylation predominantly at the C3 position.
Applications
This compound is a key intermediate with significant applications in:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of a variety of bioactive molecules, including potential inhibitors of enzymes like monoacylglycerol lipase (MAGL), which are implicated in neurological disorders.[1][6][7] Its derivatives are explored as anti-inflammatory, antinociceptive, and anticancer agents.[6][7]
-
Organic Synthesis: The aldehyde functionality allows for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, making it a valuable tool for the construction of complex molecular architectures.[1]
-
Materials Science: The pyrazole core and the potential for extended conjugation through derivatization of the aldehyde group make this compound and its derivatives of interest in the development of advanced materials with specific electronic and photophysical properties.[1]
Vilsmeier-Haack Synthesis: Reaction Scheme
The synthesis of this compound proceeds via the formylation of 1,5-diphenyl-1H-pyrazole using the Vilsmeier reagent.
Caption: Reaction scheme for the Vilsmeier-Haack synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of similar pyrazole derivatives.
4.1. Materials and Reagents
-
1,5-Diphenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Ice
4.2. Equipment
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
4.3. Procedure
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,5-diphenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | Chem-Impex |
| Molecular Weight | 248.28 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 130-137 °C | [1] |
| Typical Yield | 60-85% | [8] (for analogous compounds) |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.9-10.1 (s, 1H, -CHO), ~7.2-7.8 (m, 10H, Ar-H), ~6.8 (s, 1H, pyrazole-H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185.0 (CHO), ~150-155 (C-3), ~140-145 (C-5), ~125-135 (Ar-C), ~110 (C-4) |
| IR (KBr) ν (cm⁻¹) | ~3100-3000 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1680-1700 (C=O stretching), ~1590-1600 (C=N, C=C) |
Note: The spectroscopic data provided are approximate values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual values may vary.
Experimental Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
The reaction should be quenched carefully with ice, as the reaction of residual POCl₃ with water is exothermic.
-
Always perform the reaction in a clean, dry apparatus.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. degres.eu [degres.eu]
Application Note: Synthesis of Novel Chalcones from 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Introduction
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of organic compounds that serve as key intermediates in the biosynthesis of flavonoids.[1][2][3] They are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4] The synthesis of novel chalcone derivatives is a subject of intense research in medicinal chemistry. Pyrazole-containing heterocycles are also of great interest due to their prevalence in many FDA-approved drugs and their diverse biological activities.[5] This application note details a robust and efficient protocol for the synthesis of novel chalcones by combining the 1,5-diphenyl-1H-pyrazole moiety with various acetophenones via the Claisen-Schmidt condensation.
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving a base-catalyzed reaction between an aromatic aldehyde and an aliphatic ketone or an aromatic ketone.[1][2][3] This protocol employs 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde as the aldehyde component, which reacts with various substituted acetophenones to yield a library of pyrazole-based chalcones. These new compounds are of significant interest to researchers in drug discovery and development.
General Reaction Scheme
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation reaction as depicted below:
Scheme 1: General synthesis of pyrazole-based chalcones. (Image of the reaction scheme: this compound reacting with a substituted acetophenone in the presence of a base to form the corresponding chalcone)
Detailed Experimental Protocol
This protocol provides a detailed procedure for the synthesis of chalcones derived from this compound and substituted acetophenones.
Materials and Reagents
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone, 4-nitroacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (96%) or Polyethylene Glycol (PEG-400)
-
Deionized Water
-
Ethyl Acetate (for extraction, if necessary)
-
Anhydrous Sodium Sulfate (for drying, if necessary)
-
Silica Gel (for column chromatography, if necessary)
-
Thin Layer Chromatography (TLC) plates
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and an equimolar amount of the selected substituted acetophenone (1.0 mmol) in a suitable solvent such as ethanol (15 mL) or PEG-400 (10 mL).[2][5]
-
Addition of Base: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (e.g., 20% NaOH, 1 mL) or potassium hydroxide pellets.[5][6]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 55 °C) for 30-60 minutes.[2][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice or ice-cold water with constant stirring.[5][6]
-
Precipitation: The chalcone product will precipitate out of the solution. Allow the precipitate to fully form by letting the mixture stand for about 30 minutes in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove impurities.[6][7]
-
Drying: Dry the purified product in a vacuum oven or air oven at a moderate temperature (50-60 °C).
-
Purification (if necessary): If the product is not pure, recrystallize it from a suitable solvent like ethanol.[6] Alternatively, column chromatography on silica gel can be employed for purification.[2]
-
Characterization: Confirm the structure of the synthesized chalcones using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various pyrazole-based chalcones, adapted from similar syntheses.[5] Yields may vary based on the specific substituents on the acetophenone ring.
| Compound ID | Substituent (R) on Acetophenone | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4a | H | C₂₄H₁₈N₂O | 92 | 135-137 |
| 4b | 4-Cl | C₂₄H₁₇ClN₂O | 90 | 140 |
| 4c | 4-OH | C₂₄H₁₈N₂O₂ | 89 | 153 |
| 4d | 4-Br | C₂₄H₁₇BrN₂O | 91 | 148-150 |
| 4e | 4-NO₂ | C₂₄H₁₇N₃O₃ | 85 | 172-174 |
| 4f | 2,4-di-F | C₂₄H₁₅ClF₂N₂O | 90 | 140 |
Note: Data presented is representative for analogous pyrazole-4-carbaldehyde chalcone syntheses and serves as an example.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of chalcones from this compound.
Caption: Workflow for the synthesis of pyrazole-based chalcones.
Logical Relationship of Reaction Components
The following diagram shows the relationship between the reactants, catalyst, and the final product in the Claisen-Schmidt condensation.
Caption: Key components in the Claisen-Schmidt synthesis of chalcones.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde in Fluorescent Probe Development
Introduction
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of advanced fluorescent probes.[1] Its unique molecular architecture, featuring a robust pyrazole core and a reactive aldehyde group, makes it an ideal scaffold for designing chemosensors for a variety of analytes. The pyrazole moiety often forms the core of the fluorophore, while the aldehyde group provides a convenient handle for introducing specific recognition sites through straightforward chemical modifications, such as condensation reactions.[2] Probes derived from this and similar pyrazole aldehyde structures have demonstrated significant potential in detecting metal ions, anions, and other biologically relevant molecules, with applications extending to environmental monitoring and cellular imaging.[2][3][4][5]
Applications in Fluorescent Probe Development
The primary application of this compound and its derivatives is in the creation of "turn-on" or "turn-off" fluorescent sensors. These probes exhibit a change in their fluorescence intensity or wavelength upon binding to a specific target analyte.
-
Metal Ion Sensing: Pyrazole-based probes have been successfully developed for the selective detection of various metal ions. For instance, derivatives have shown high sensitivity and selectivity for Fe³⁺, where coordination with the iron ion leads to fluorescence quenching (a "turn-off" response).[6][7] Other pyrazole-based sensors have been designed to detect Zn²⁺ and Cd²⁺, often through a "turn-on" mechanism where fluorescence is enhanced upon metal binding.[3] The sensing mechanism typically involves chelation of the metal ion by donor atoms within the probe's structure, which modulates photophysical processes like photoinduced electron transfer (PET).[3]
-
Anion and Explosive Sensing: The versatile pyrazole scaffold can also be adapted for anion detection. For example, pyrazole-chalcone derivatives have been synthesized for the selective recognition of iodide (I⁻) ions through a fluorescence "turn-off" mechanism.[2] Furthermore, pyrazoline derivatives have been effectively used for the sensitive detection of nitroaromatic compounds like picric acid, a common explosive, via fluorescence quenching.[8][9][10]
-
Viscosity Sensing: While direct applications of this compound for viscosity sensing are less documented, the broader class of fluorescent probes, often employing molecular rotors, is widely used for this purpose.[11][12] These probes are valuable for monitoring changes in the microenvironment of biological systems, such as in living cells.[11][13]
-
Bioimaging: A significant advantage of pyrazole-derived fluorescent probes is their applicability in biological systems.[4][14] Their good membrane permeability and biocompatibility make them suitable for live-cell imaging.[4][5] For example, probes have been used to detect Fe³⁺ in living cells and zebrafish, highlighting their potential for tracking dynamic biological processes.[6]
Data Presentation
The following table summarizes the performance of various fluorescent probes derived from pyrazole-based structures.
| Probe/Derivative Name | Target Analyte | Detection Limit (LOD) | Solvent/Medium | Fluorescence Response | Binding Stoichiometry (Probe:Analyte) |
| Probe M (Pyrazole-Pyrazoline) | Fe³⁺ | 3.9 x 10⁻¹⁰ M | THF:H₂O (1:1, v/v) | Turn-off (Quenching) | 1:1 |
| Pyrazole 9 | Fe³⁺ | 0.025 µM | MeCN | Turn-on (30x increase) | 1:2 |
| Pyrazole 8 | Zn²⁺ | Not Specified | MeCN | Turn-on (20x increase) | 1:1 |
| Azido Pyrazole-Chalcone 4A | I⁻ | 2.5 mM | Not Specified | Turn-off (Quenching) | Not Specified |
| Pyrazoline BP | Picric Acid | 1.1 µM | Not Specified | Turn-off (Quenching) | Not Specified |
Experimental Protocols
General Synthesis of a Pyrazole-Based Fluorescent Probe
This protocol describes a general method for synthesizing a pyrazoline-based fluorescent probe from a pyrazole carbaldehyde precursor via a Claisen-Schmidt condensation followed by a cyclization reaction.
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve this compound (1 equivalent) and a suitable acetophenone derivative (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (or another suitable base) dropwise to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours until a precipitate forms.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the precipitate, wash it thoroughly with water and then with cold ethanol.
-
Dry the resulting chalcone product under vacuum.
Step 2: Synthesis of Pyrazoline Probe
-
Suspend the synthesized chalcone (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.5-2 equivalents) to the suspension.
-
Reflux the mixture for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pyrazoline fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence Titration Experiment
This protocol is used to evaluate the sensing performance of the synthesized probe.
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., THF/Water mixture).
-
Prepare a stock solution of the target analyte (e.g., 10 mM FeCl₃ in water).
-
In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM).
-
Add increasing concentrations of the analyte solution to each cuvette.
-
Record the fluorescence emission spectrum of each sample after a short incubation period, using an appropriate excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to determine the response profile.
Protocol for Job's Plot Analysis (Method of Continuous Variation)
This protocol is used to determine the binding stoichiometry between the probe and the analyte.
-
Prepare equimolar stock solutions of the probe and the analyte.
-
Prepare a series of solutions where the total molar concentration of the probe and analyte is constant, but their mole fractions vary (from 0 to 1).
-
Measure the fluorescence intensity (or absorbance) of each solution at the wavelength of maximum change.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the analyte.
-
The mole fraction at which the maximum change is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.
Visualizations
Caption: General synthesis pathway for a pyrazoline fluorescent probe.
Caption: Mechanism of fluorescence quenching upon metal ion binding.
Caption: Workflow from fluorescent probe synthesis to application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Dual-Channel Fluorescent Probe for Detecting Viscosity and ONOO- without Signal Crosstalk in Nonalcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Green Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Introduction
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a valuable heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and lengthy procedures. The adoption of green chemistry principles in the synthesis of such important scaffolds is crucial for sustainable chemical research and development. These application notes provide detailed protocols for the green synthesis of this compound, focusing on microwave-assisted and ultrasound-assisted methodologies, which offer significant advantages in terms of reduced reaction times, increased yields, and minimized environmental impact.[2][3][4]
The primary route for the synthesis of the target molecule involves a two-step process: first, the synthesis of the precursor 1,5-diphenyl-1H-pyrazole, followed by its formylation at the C3 position via the Vilsmeier-Haack reaction.[5][6][7] Green approaches can be applied to both stages of this synthesis.
I. Green Synthesis of the Precursor: 1,5-Diphenyl-1H-pyrazole
A key precursor for the target molecule is 1,5-diphenyl-1H-pyrazole. Green synthetic methods for this precursor focus on minimizing solvent usage and energy consumption. One such approach is the one-pot synthesis from chalcones and hydrazine under mechanochemical ball milling, which is a solvent-free method.[8]
Protocol 1: Solvent-Free Mechanochemical Synthesis of 1,5-Diphenyl-1H-pyrazole
This protocol is adapted from a general method for the synthesis of 3,5-diphenyl-1H-pyrazoles and can be applied to synthesize the 1,5-diphenyl isomer by selecting the appropriate chalcone precursor.
Materials:
-
trans-Chalcone (1-phenyl-3-phenylprop-2-en-1-one)
-
Phenylhydrazine
-
Sodium persulfate (oxidant)
-
Planetary ball mill
-
Stainless steel grinding jars and balls
-
Ethyl acetate
-
Hexane
Procedure:
-
In a stainless steel grinding jar, combine trans-chalcone (1 mmol), phenylhydrazine (1.2 mmol), and sodium persulfate (2 mmol).
-
Add the stainless steel grinding balls to the jar.
-
Conduct the milling in a planetary ball mill at a specified speed (e.g., 400 rpm) for a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product from the solid mixture using ethyl acetate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system like ethyl acetate/hexane to yield 1,5-diphenyl-1H-pyrazole.
II. Green Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][9] The use of microwave irradiation and ultrasound energy can significantly accelerate this reaction, making it a greener alternative to conventional heating methods.[2][10][11]
A. Microwave-Assisted Vilsmeier-Haack Formylation
Microwave-assisted organic synthesis has gained popularity due to its ability to dramatically reduce reaction times and improve yields.[12][13][14]
Experimental Protocol:
Materials:
-
1,5-Diphenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) as a greener solvent alternative to DMF for the reaction medium[2]
-
Microwave reactor
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask, cool DMF (3 equivalents) to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with constant stirring. Continue stirring for 15-30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction Setup: Dissolve 1,5-Diphenyl-1H-pyrazole (1 equivalent) in a minimal amount of the chosen solvent (e.g., MeCN).
-
Microwave Irradiation: Add the pyrazole solution to the pre-formed Vilsmeier reagent. Place the reaction vessel in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 60-80°C) for a short duration, typically ranging from 5 to 15 minutes.[2] Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is alkaline.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold water and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
B. Ultrasound-Assisted Vilsmeier-Haack Formylation
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[15][16][17][18]
Experimental Protocol:
Materials:
-
1,5-Diphenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (MeCN)
-
Ultrasonic bath or probe sonicator
-
Crushed ice
-
Saturated potassium carbonate solution
-
Ethanol for recrystallization
Procedure:
-
Preparation of the Vilsmeier Reagent: Prepare the Vilsmeier reagent as described in the microwave-assisted protocol.
-
Reaction Setup: In a reaction vessel, dissolve 1,5-Diphenyl-1H-pyrazole (1 equivalent) in acetonitrile.
-
Ultrasonic Irradiation: Add the pyrazole solution to the Vilsmeier reagent. Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate the reaction mixture at a specific frequency (e.g., 20-40 kHz) and temperature (e.g., room temperature to 50°C) for a period of 10 to 60 minutes.[2] Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize with a cold saturated aqueous potassium carbonate solution.
-
Filter the precipitated solid product.
-
Wash the product with cold water and dry.
-
Purification: Recrystallize the crude this compound from ethanol.
Data Presentation
The following table summarizes and compares the quantitative data for different synthetic methods for pyrazole carbaldehydes, adapted from literature for closely related compounds due to the lack of direct comparative studies for the target molecule. This data provides a representative overview of the efficiency of green synthesis methods.
| Method | Precursor | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Substituted acetophenone phenylhydrazone | 2-7 hours | 60-80°C | 60-75 | [2] |
| Microwave-Assisted | Substituted acetophenone phenylhydrazone | 5-15 minutes | 60°C | 80-92 | [2] |
| Ultrasound-Assisted | Substituted acetophenone phenylhydrazone | 10-60 minutes | 40-50°C | 78-88 | [2] |
| Solvent-Free Ball Milling | Chalcone and Phenylhydrazine | 30-60 minutes | Room Temp. | ~90 | [8] |
Visualization of Experimental Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. degres.eu [degres.eu]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. asianpubs.org [asianpubs.org]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Pyrazole-3-Carbaldehyde Synthesis
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the synthesis of pyrazole-3-carbaldehydes, a key building block in medicinal chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you navigate the complexities of this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent prepared?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt that acts as the electrophile.[1] It is typically prepared in situ by the slow, dropwise addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, such as N,N-dimethylformamide (DMF).[1] The formation of the Vilsmeier reagent is an exothermic reaction and must be performed under anhydrous conditions to prevent its decomposition.[1]
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive.[1] All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and cautiously to control the exothermic reaction.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched with water or a basic solution, extracted with a suitable organic solvent, and then spotted on a TLC plate to be compared against the starting material.
Q4: My reaction is sluggish or not going to completion. What can I do?
For less reactive pyrazole substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[1] Monitoring the reaction by TLC is crucial to determine if the reaction is proceeding.[1] If the reaction is sluggish at lower temperatures, a gradual increase in temperature, for instance to 70-80 °C, may be beneficial.[1]
Q5: I am observing the formation of multiple products on my TLC. What are the likely side products and how can I minimize them?
The formation of multiple products can be due to a lack of regioselectivity or side reactions. To improve selectivity, it is important to optimize the stoichiometry of the Vilsmeier reagent, as a large excess can sometimes lead to undesired byproducts.[1] Ensuring the reaction temperature is not excessively high and the reaction time is not prolonged can also help minimize the formation of impurities.[1] Purification of the crude product using column chromatography on silica gel or recrystallization is often necessary to isolate the desired product.[1]
Q6: I am having difficulty isolating my pyrazole-3-carbaldehyde product. What are some common issues?
If the product is water-soluble, it may be partially lost in the aqueous layer during work-up. Saturation of the aqueous layer with sodium chloride before extraction can help to reduce the solubility of the product in the aqueous phase. Emulsion formation during extraction can also complicate phase separation. In such cases, adding a small amount of brine or filtering the mixture through celite can help to break the emulsion.
Q7: The reaction mixture has turned into a dark, tarry residue. What could be the cause?
The formation of a dark, tarry residue is often a sign of reaction overheating, as the Vilsmeier-Haack reaction is exothermic.[1] Strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate, is critical.[1] Using an ice bath to maintain a low temperature is highly recommended.[1] The presence of impurities in the starting materials or solvents can also contribute to side reactions and decomposition, so using high-purity reagents and anhydrous solvents is important.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive Vilsmeier reagent due to moisture. 2. Pyrazole substrate is not sufficiently activated. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is slow, consider gradually increasing the temperature (e.g., to 70-80 °C).[1] |
| Formation of Multiple Products / Low Yield | 1. Non-regioselective formylation. 2. Side reactions due to harsh conditions. 3. Decomposition of starting material or product. | 1. For pyrazole-3-carbaldehyde, consider using a pyrazole with a substituent at the C4 position to direct formylation to C3. Alternatively, a cyclization-formylation approach from a suitable hydrazone precursor can provide better regioselectivity. 2. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] 3. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography or recrystallization.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating. 2. Impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1] |
| Difficulty in Product Isolation | 1. Product is water-soluble. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. 2. Add brine or filter the mixture through celite to break the emulsion. |
Experimental Protocols
General Procedure for the Synthesis of the Vilsmeier Reagent
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.2-3 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the resulting viscous, white to pale yellow mixture for an additional 30-60 minutes at 0-5 °C before the addition of the pyrazole substrate.
General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole
Dissolve the pyrazole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent like dichloromethane (DCM). Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, the reaction mixture may be stirred at this temperature or allowed to warm to room temperature, or even heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).
Work-up Procedure
Once the reaction is complete, cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water. This quenching step is highly exothermic and should be performed with caution. Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of a base such as sodium bicarbonate, sodium carbonate, or sodium hydroxide until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazole Formylation
| Entry | Pyrazole Substrate | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Methylpyrazole | 1:excess:1.2 | 0-5, then RT | 2-4 | - | [1] |
| 2 | 5-Chloro-1,3-dialkylpyrazole | 1:2:1.2 | 70-80 | 2-4 | Moderate | [2] |
| 3 | Hydrazone of N-(4-acetylphenyl)benzenesulfonamide | - | RT, then 70-80 | 3 | Good | [3] |
| 4 | Substituted phenyl hydrazones | - | Cold, then RT | 3 | Excellent | [3] |
| 5 | Hydrazones | - | 0, then 70 | 5 | Excellent | [3] |
| 6 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1:5:2 | 120 | 2 | 55 | [4] |
Note: The yields are reported as described in the cited literature and may vary depending on the specific substrate and experimental setup.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
Caption: A troubleshooting decision tree for the Vilsmeier-Haack reaction.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary synthetic routes for pyrazole carbaldehydes are the Vilsmeier-Haack reaction and synthesis via a chalcone intermediate. The Vilsmeier-Haack reaction involves the formylation of a suitable pyrazole or phenylhydrazone precursor.[1][2][3] The chalcone route involves the cyclization of a chalcone with hydrazine.[4][5][6]
Q2: I am experiencing low yields in my Vilsmeier-Haack reaction. What are the potential causes and solutions?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors:
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Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
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Reagent Stoichiometry: The ratio of the substrate to the Vilsmeier reagent (typically DMF and POCl₃) is crucial. An excess of the reagent may be required for efficient conversion.[2]
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Reaction Temperature and Time: The reaction may require heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.[2][7] Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[8][9]
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Purity of Starting Materials: Ensure the purity of your starting phenylhydrazone or pyrazole. Impurities can interfere with the reaction.
Q3: What are common side products when synthesizing pyrazoles from chalcones?
A3: The reaction of chalcones with hydrazine derivatives can sometimes lead to the formation of pyrazoline derivatives or Schiff base hydrazones as side products.[10] The reaction conditions, particularly the acidity of the medium, can influence the product distribution.[10]
Q4: How can I improve the yield of the chalcone cyclization step?
A4: To improve the yield of pyrazole formation from chalcones:
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Catalyst: The choice of catalyst can be important. While often carried out in an acidic medium like acetic acid, other catalysts can be explored.[6][10]
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Reaction Conditions: Refluxing in a suitable solvent such as ethanol is common.[11] Microwave-assisted synthesis can be a more efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[9][11]
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Purification: Proper purification to remove unreacted chalcone and side products is essential for obtaining a high yield of the desired pyrazole.
Troubleshooting Guides
Issue 1: Low Yield in Vilsmeier-Haack Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of moisture | Ensure all glassware is thoroughly oven-dried. Use anhydrous DMF. | Improved reaction efficiency and yield. |
| Incomplete reaction | Monitor the reaction progress using TLC. Optimize reaction time and temperature, potentially increasing the temperature or refluxing for a longer duration.[2][7] | Drive the reaction to completion and increase product formation. |
| Suboptimal reagent ratio | Experiment with varying the molar equivalents of the Vilsmeier reagent (POCl₃ and DMF) relative to the substrate.[2] | Determine the optimal stoichiometry for maximum yield. |
| Impure starting materials | Purify the starting phenylhydrazone by recrystallization or column chromatography. | Eliminate side reactions caused by impurities. |
| Inefficient heating | Consider using microwave irradiation as an energy-efficient method to accelerate the reaction and potentially improve the yield.[8] | Faster reaction times and higher product yield. |
Issue 2: Formation of Impurities in Chalcone Cyclization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of pyrazoline side products | Adjust the reaction conditions. The choice of solvent and acid catalyst can influence the final product.[10] Running the reaction under different pH conditions may favor pyrazole formation. | Minimize the formation of pyrazoline impurities. |
| Incomplete cyclization | Ensure sufficient reaction time and temperature. Monitor the disappearance of the chalcone starting material by TLC. | Complete conversion of the chalcone to the pyrazole product. |
| Presence of Schiff base hydrazones | Modify the work-up procedure to remove these impurities. An acidic wash may help in some cases. | Isolation of a purer pyrazole product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the synthesis of pyrazole-4-carbaldehydes.[2][12]
Step 1: Synthesis of Acetophenone Phenylhydrazone
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Dissolve acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
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Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.
Step 2: Vilsmeier-Haack Formylation
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Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF).
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To this reagent, add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF.
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Stir the reaction mixture at room temperature for 1 hour and then heat to 70-80°C for 4-8 hours.[2][7]
-
Monitor the reaction by TLC.
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After completion, pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide or sodium bicarbonate solution.
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Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Protocol 2: Synthesis of this compound via Chalcone Intermediate
This protocol is based on general methods for pyrazole synthesis from chalcones.[4][6][11]
Step 1: Synthesis of the Chalcone Precursor Note: A specific chalcone that would lead to the 1,5-diphenyl-3-carbaldehyde isomer needs to be synthesized. This would likely involve a Claisen-Schmidt condensation between a suitably substituted benzaldehyde and an acetophenone derivative.
Step 2: Cyclization to form the Pyrazole
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Dissolve the chalcone precursor (1 equivalent) and phenylhydrazine (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[4]
-
Reflux the reaction mixture for 6-8 hours.[4]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
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Recrystallize the crude product from ethanol to obtain the pyrazole intermediate.
Step 3: Formylation of the Pyrazole This step would be necessary if the pyrazole formed in Step 2 does not already contain the carbaldehyde group. The formylation can be achieved using a Vilsmeier-Haack reaction as described in Protocol 1, Step 2.
Data Presentation
Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation
| Method | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | DMF | 80-90°C | 4 h | Good | [2] |
| Conventional Heating | DMF | 70-80°C | 2 h | Good | [7] |
| Microwave Irradiation | Acetonitrile | 60°C | 10 min | 85 | [8] |
| Conventional Heating | DMF | Room Temp | 8-10 h | Good | [12] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis from Chalcones
| Method | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Ethanol | 16-18 h | Good | [11] |
| Microwave Irradiation | Neutral Al₂O₃ (solvent-free) | 6-8 min | Higher than conventional | [11] |
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Troubleshooting logic for low yield in pyrazole synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijirt.org [ijirt.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. degres.eu [degres.eu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theaspd.com [theaspd.com]
- 12. jpsionline.com [jpsionline.com]
Technical Support Center: Purification of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a white or colorless solid. The presence of colored impurities may indicate the need for further purification. For instance, a related compound, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, is described as colorless needles after recrystallization from ethanol.[1]
Q3: What are some potential sources of impurities in the synthesis of this compound?
A3: Impurities can arise from several sources, including unreacted starting materials, side-products from the synthetic reaction (e.g., Vilsmeier-Haack formylation), and decomposition during workup or storage. Common side reactions in Vilsmeier-Haack formylation can include incomplete reaction or side reactions on other functional groups if present.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated. - The chosen solvent is too good a solvent for the compound even at low temperatures. - Presence of significant impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Try a different solvent or a mixed-solvent system. For pyrazoles, ethanol or methanol are often good starting points.[2][3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - If impurities are high, consider a preliminary purification by column chromatography. |
| Oily precipitate forms instead of crystals. | - The solution is supersaturated and cooled too quickly. - The melting point of the compound is lower than the temperature of the solution. - Presence of impurities that are soluble in the solvent. | - Re-heat the solution until the oil dissolves, then allow it to cool more slowly. - Try a solvent with a lower boiling point. - Attempt to crystallize from a different solvent system. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Colored impurities remain in the crystals. | - The colored impurity has similar solubility to the product in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that this may also remove some of your product. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - The eluent system is not optimized. - The column was not packed properly (e.g., air bubbles, cracks). - The sample was loaded in too large a volume of solvent. | - Optimize the eluent system using TLC. For pyrazole derivatives, a hexane/ethyl acetate mixture is common.[4] Ratios can range from 19:1 to 1:4 depending on the specific compound's polarity.[4][5] - Repack the column carefully, ensuring a uniform and compact bed of silica gel. - Dissolve the sample in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking or tailing of the product band on the column. | - The compound is interacting too strongly with the silica gel (common for basic compounds like some pyrazoles). - The sample is overloaded on the column. | - Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to deactivate the acidic sites on the silica gel.[2] - Use less sample relative to the amount of silica gel. |
| Cracking of the silica gel bed. | - The column has run dry. | - Always keep the solvent level above the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on a procedure used for the purification of the closely related 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde and is a good starting point for this compound.[1]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding small portions of hot ethanol until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
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Hot Filtration (Optional, but recommended if charcoal was used or if there are insoluble impurities): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
This is a general procedure for purifying pyrazole derivatives based on common laboratory practices.[4][5]
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Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A good starting point for this compound is a mixture of hexane and ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.
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Column Packing:
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Secure a glass chromatography column vertically.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
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Add another layer of sand on top of the silica gel.
-
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully add the sample solution to the top of the column.
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Alternatively, for better resolution, perform a "dry loading" by dissolving the crude product, adding a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
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Carefully add the eluent to the top of the column.
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Apply gentle pressure (e.g., with a pipette bulb or compressed air) to start the flow of the eluent through the column.
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Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical solvent systems used for the purification of pyrazole derivatives by column chromatography. This data can be used as a starting point for optimizing the purification of this compound.
| Compound Type | Eluent System | Ratio (v/v) | Reference |
| Phenyl-substituted pyrazoles | Hexane / Ethyl Acetate | 19:1 | [4] |
| Phenyl-substituted pyrazoles | Ethyl Acetate / n-Hexane | 1:4 | [5] |
| Phenyl-substituted pyrazoles | Petroleum Ether / Ethyl Acetate | Not specified | |
| Amino-pyrazoles (general advice) | Dichloromethane / Methanol | Gradient |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization Failure
Caption: A troubleshooting decision tree for when recrystallization of the product fails.
References
Technical Support Center: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly when employing the Vilsmeier-Haack reaction for formylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and degrades over time. 2. Insufficient Reaction Temperature: The formylation of the pyrazole ring may require elevated temperatures to proceed at an adequate rate. 3. Sub-optimal Stoichiometry: Incorrect molar ratios of the pyrazole substrate to the Vilsmeier reagent can lead to incomplete conversion. 4. Electron-withdrawing groups: Substituents on the phenyl rings that are strongly electron-withdrawing can deactivate the pyrazole ring towards electrophilic substitution. | 1. Prepare the Vilsmeier reagent fresh for each reaction by adding POCl₃ to chilled, anhydrous DMF under an inert atmosphere. 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Temperatures between 60-90°C are commonly reported for pyrazole formylation.[1] 3. Use a slight excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) to ensure complete formylation of the substrate. 4. For substrates with deactivating groups, longer reaction times or higher temperatures may be necessary. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of Regioisomers: Formylation may occur at both the C3 and C4 positions of the pyrazole ring, leading to a mixture of this compound and the 4-carbaldehyde isomer.[2] 2. Unreacted Starting Material: The reaction may not have gone to completion. 3. Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt may not have fully hydrolyzed to the aldehyde during work-up. 4. Di-formylation: Although less common, reaction at both C3 and C4 positions could occur under harsh conditions. | 1. Carefully control the reaction temperature and stoichiometry to favor the formation of the desired isomer. The regioselectivity can be influenced by the specific reaction conditions. Purification by column chromatography is often necessary to separate isomers. 2. Increase the reaction time or temperature and monitor by TLC until the starting material spot disappears. 3. Ensure thorough quenching of the reaction mixture with ice-cold water or a dilute aqueous base, followed by sufficient stirring to facilitate complete hydrolysis. 4. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the risk of di-formylation. |
| Product is a Dark Oil or Colored Solid | 1. Formation of Polymeric Byproducts: Side reactions can lead to the formation of colored, often polymeric, impurities. 2. Decomposition: The product or intermediates may be unstable at elevated temperatures. | 1. Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. 2. Avoid excessive heating during the reaction and work-up. If possible, perform purification at room temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Emulsion formation during aqueous work-up. | 1. After quenching the reaction, ensure the pH is adjusted to neutral or slightly basic to precipitate the product. If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Add a saturated brine solution to help break up emulsions during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Vilsmeier-Haack reaction, which involves the formylation of a 1,5-diphenyl-1H-pyrazole precursor using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the expected side products in this synthesis?
A2: The primary side product of concern is the regioisomeric 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde.[2] Depending on the reaction conditions, unreacted starting material, products of incomplete hydrolysis (iminium salts), and colored polymeric impurities may also be present.
Q3: How can I confirm the regiochemistry of my product?
A3: The substitution pattern of the pyrazole ring can be confirmed using spectroscopic methods, primarily ¹H and ¹³C NMR. The chemical shifts and coupling constants of the pyrazole ring protons and carbons will be distinct for the 3- and 4-substituted isomers. 2D NMR techniques such as HMBC and NOESY can also be employed to establish connectivity and spatial relationships.
Q4: What are the optimal conditions for the Vilsmeier-Haack reaction in this case?
A4: While optimal conditions can vary, a general starting point is the slow addition of POCl₃ (1.5-2.0 eq.) to anhydrous DMF at 0°C, followed by the addition of the 1,5-diphenyl-1H-pyrazole substrate. The reaction mixture is then typically heated to 60-90°C for several hours.[1] Reaction progress should be monitored by TLC to determine the optimal reaction time.
Q5: My reaction mixture turned dark red/brown. Is this normal?
A5: The formation of a colored complex with the Vilsmeier reagent is common. However, excessively dark colors, especially after prolonged heating, may indicate the formation of side products or decomposition. Careful monitoring and purification are advised.
Experimental Protocols
General Protocol for the Vilsmeier-Haack Synthesis of this compound:
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Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
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Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.
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Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Reaction: Dissolve 1,5-diphenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-90°C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
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If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizations
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Potential reaction pathways leading to the desired product and common side products.
References
Troubleshooting low yield in pyrazole aldehyde synthesis
Technical Support Center: Pyrazole Aldehyde Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the synthesis of pyrazole aldehydes, with a primary focus on the widely-used Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in pyrazole aldehyde synthesis via the Vilsmeier-Haack reaction?
Low yields are typically traced back to one or more of the following factors:
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is highly sensitive to moisture. Using anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃) is critical.[1] Incorrect stoichiometry of the Vilsmeier reagent can also lead to side products or incomplete reactions.[1]
-
Substrate Reactivity: The electronic nature of the pyrazole starting material significantly impacts the reaction. Electron-withdrawing groups on the pyrazole ring can deactivate it, making the formylation difficult and resulting in low conversion rates.[2] Conversely, highly activated pyrazoles might be prone to side reactions.
-
Reaction Conditions: The Vilsmeier-Haack reaction is exothermic. Strict temperature control is crucial, especially during the formation of the Vilsmeier reagent (typically at 0-5 °C) and the subsequent addition of the pyrazole substrate.[1] Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction.[1]
-
Work-up and Purification: The pyrazole aldehyde product may be sensitive to the work-up conditions.[1] For instance, some products can be water-soluble, leading to losses during aqueous extraction.[1] Inefficient purification can also result in a lower isolated yield.
Q2: How do substituents on the pyrazole ring affect the Vilsmeier-Haack reaction yield?
Substituents play a critical role in the electrophilic substitution mechanism of the Vilsmeier-Haack reaction. The C4 position of the pyrazole ring is the typical site for formylation.[1][3]
-
Electron-Donating Groups (EDGs): Groups like alkyls generally increase the electron density of the pyrazole ring, making it more nucleophilic and facilitating the electrophilic attack by the Vilsmeier reagent. This often leads to higher yields and milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or haloaryl substituents decrease the ring's electron density.[2] This deactivation can significantly hinder the formylation reaction, requiring more forceful conditions (e.g., higher temperatures, longer reaction times, excess Vilsmeier reagent) and often resulting in lower yields or no reaction at all.[2] For example, pyrazoles with aromatic substituents that are electron-withdrawing have been shown to prevent formylation.[2]
Q3: My reaction mixture turned into a dark, tarry residue. What is the likely cause?
The formation of a dark tar is a common issue and usually points to decomposition or polymerization. Key causes include:
-
Reaction Overheating: The reaction is exothermic, and poor temperature control can lead to uncontrolled side reactions and decomposition of the starting material or product.[1]
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]
-
Excessively Long Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can cause product degradation.[1]
To prevent this, ensure strict temperature control with an ice bath, use high-purity, anhydrous reagents, and monitor the reaction's progress using Thin-Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[1]
Q4: I am observing multiple spots on my TLC plate. What are the possible side products?
The presence of multiple products can complicate purification and lower the yield of the desired aldehyde. Potential side products include:
-
Unreacted Starting Material: This indicates an incomplete reaction due to insufficient time, low temperature, or a deactivated substrate.[1]
-
Regioisomers: While formylation typically occurs at the C4 position, substitution at other positions is possible depending on the pyrazole's substitution pattern.
-
Products of Side Reactions: Under harsh conditions or with certain substrates, side reactions like dehydrochlorination can occur.[2]
Q5: How can I improve the isolation and purification of my final pyrazole aldehyde product?
Challenges in product isolation can significantly impact the final yield.
-
Aqueous Work-up: The work-up should be performed at low temperatures, for example, by pouring the reaction mixture onto crushed ice.[1] Neutralization should be done carefully with a mild base like sodium bicarbonate.[1]
-
Extraction: If the product is suspected to be water-soluble, saturate the aqueous layer with brine (a saturated NaCl solution) to decrease the product's solubility in the aqueous phase and improve extraction efficiency.
-
Purification: Column chromatography on silica gel is a common and effective method for purifying pyrazole aldehydes.[1] If the product is a solid, recrystallization from an appropriate solvent system can also be an effective purification technique.[1]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions to improve the yield of pyrazole aldehyde synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Vilsmeier reagent due to moisture. | Use anhydrous DMF and fresh POCl₃. Ensure all glassware is thoroughly dried.[1] |
| 2. Insufficiently reactive pyrazole substrate (due to EWGs). | Increase reaction temperature, prolong reaction time, or use a larger excess of the Vilsmeier reagent.[1] | |
| 3. Reaction temperature is too low or time is too short. | Monitor the reaction by TLC. If sluggish, consider gradually increasing the temperature to 70-80 °C.[1] | |
| Formation of Dark Tar | 1. Reaction overheating (exothermic reaction). | Maintain strict temperature control (0-5 °C) during reagent preparation and substrate addition using an ice bath.[1] |
| 2. Impurities in reagents or solvents. | Use high-purity, purified starting materials and anhydrous solvents.[1] | |
| Multiple Products on TLC | 1. Incomplete reaction. | Allow the reaction to run longer or increase the temperature, monitoring by TLC until the starting material is consumed.[1] |
| 2. Side reactions due to excess reagent or high temperature. | Optimize the stoichiometry of the Vilsmeier reagent. Avoid excessively high temperatures or long reaction times.[1] | |
| Difficulty Isolating Product | 1. Product is partially water-soluble. | During work-up, saturate the aqueous layer with brine to reduce product solubility before extraction. |
| 2. Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. | |
| 3. Product decomposition during work-up. | Perform the aqueous work-up at low temperatures (e.g., on crushed ice) and neutralize carefully with a mild base.[1] |
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol provides a general procedure for the synthesis of a pyrazole-4-carbaldehyde.
Materials:
-
Substituted Pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.1-2 equivalents) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.[4] Stir the resulting mixture at 0 °C for an additional 30-60 minutes.
-
Reaction with Pyrazole: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature or heat to a temperature between 60-100 °C, depending on the reactivity of the pyrazole substrate.[5] Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, cool the mixture back down to room temperature and pour it slowly and carefully onto a beaker of crushed ice with vigorous stirring.[1] This step is highly exothermic and should be performed in a fume hood.
-
Neutralization and Extraction: Carefully neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure pyrazole aldehyde.
Visualizations
Below is a troubleshooting workflow to help diagnose and resolve issues leading to low yields in pyrazole aldehyde synthesis.
Caption: Troubleshooting workflow for low yield in pyrazole aldehyde synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde.
Synthesis Overview
The synthesis of this compound typically involves a two-step process. The first step is the formation of the 1,5-diphenyl-1H-pyrazole core, commonly achieved through the cyclization of a chalcone precursor with phenylhydrazine. The second step is the formylation of the pyrazole ring at the C3 position using the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of the 1,5-diphenyl-1H-pyrazole core?
A1: The most common precursors are substituted chalcones (1,3-diphenyl-2-propen-1-ones) which are reacted with phenylhydrazine or its salts. The choice between phenylhydrazine and phenylhydrazine hydrochloride can influence the regioselectivity of the cyclization, affecting the ratio of 1,3- and 1,5-diphenylpyrazole isomers.[1]
Q2: How can I control the regioselectivity to favor the 1,5-diphenyl isomer over the 1,3-diphenyl isomer?
A2: The regioselectivity of the reaction between an unsymmetrical β-dicarbonyl compound (or its equivalent) and a substituted hydrazine is a known challenge. One study on a similar system showed that using free phenylhydrazine tended to favor the 1,5-regioisomer, while phenylhydrazine hydrochloride favored the 1,3-regioisomer.[1] Careful control of pH and the choice of hydrazine source are crucial during scale-up.
Q3: What is the Vilsmeier-Haack reaction and why is it used for formylation?
A3: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4] It employs a Vilsmeier reagent, typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring.[5]
Q4: Are there any major safety concerns when scaling up the Vilsmeier-Haack reaction?
A4: Yes, the Vilsmeier-Haack reaction can be highly exothermic, especially during the formation of the Vilsmeier reagent from DMF and POCl₃. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of a continuous flow reactor can be a safer alternative for large-scale production as it allows for better temperature control.[6] Additionally, the reagents are corrosive and moisture-sensitive, requiring appropriate handling and equipment.
Q5: What are the typical byproducts in the synthesis of this compound?
A5: In the pyrazole formation step, the main byproduct is often the undesired 1,3-diphenylpyrazole isomer. During the Vilsmeier-Haack formylation, byproducts can arise from incomplete reactions, di-formylation (if other positions on the pyrazole or phenyl rings are activated), or side reactions involving residual starting materials. In some cases, unexpected products can form due to the reactivity of substituents on the pyrazole ring.[7]
Q6: What are the recommended methods for purifying the final product on a larger scale?
A6: For large-scale purification, crystallization is often the most viable method. One approach involves the formation of an acid addition salt of the pyrazole product, which can be selectively crystallized to remove impurities.[8][9] The purified salt is then neutralized to yield the final product. Recrystallization from suitable solvents like ethanol is also a common practice. Column chromatography, while useful at the lab scale, is often less practical for large-scale production.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 1,5-Diphenyl-1H-pyrazole | Incorrect Regioisomer Formation: Reaction conditions favoring the 1,3-isomer. | - Use free phenylhydrazine instead of phenylhydrazine hydrochloride.[1] - Carefully control the pH of the reaction mixture. |
| Incomplete Cyclization: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature and/or time. | |
| Low Yield of this compound | Low Reactivity of the Pyrazole Substrate: The 1,5-diphenyl-1H-pyrazole may be less reactive towards formylation compared to other substrates. | - Increase the excess of the Vilsmeier reagent (DMF and POCl₃).[7] - Increase the reaction temperature and monitor for product degradation.[7] |
| Substrate Degradation: The reaction temperature may be too high, leading to the decomposition of the starting material or product. | - Optimize the reaction temperature to find a balance between reaction rate and stability.[2] | |
| Formation of Multiple Products in Vilsmeier-Haack Reaction | Multiple Reactive Sites: Although the C3 position is generally favored, formylation at other positions on the pyrazole or phenyl rings might occur under forcing conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Optimize the stoichiometry of the Vilsmeier reagent. |
| Difficulty in Isolating the Product | Oily Product or Poor Crystallization: The crude product may be an oil or may not crystallize easily due to impurities. | - Attempt purification via acid salt formation and crystallization.[8][9] - Try different crystallization solvents or solvent mixtures. |
| Exothermic Reaction During Vilsmeier Reagent Preparation | Rapid Addition of POCl₃ to DMF: The reaction between POCl₃ and DMF is highly exothermic. | - Add POCl₃ to DMF slowly and portion-wise with efficient cooling and stirring. - For large-scale synthesis, consider using a continuous flow setup for better heat management.[6] |
Experimental Protocols
Step 1: Synthesis of 1,5-Diphenyl-1H-pyrazole
This protocol is a general representation and may require optimization.
-
Chalcone Synthesis (if not commercially available):
-
In a suitable reactor, dissolve acetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of a base (e.g., NaOH or KOH) while maintaining the temperature between 20-25°C.
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water and acidify to precipitate the chalcone.
-
Filter, wash with water, and dry the crude chalcone. Recrystallize from ethanol if necessary.
-
-
Pyrazole Synthesis:
-
To a solution of the chalcone in a suitable solvent (e.g., acetic acid or ethanol), add phenylhydrazine.[10]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude 1,5-diphenyl-1H-pyrazole by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Vilsmeier-Haack Formylation of 1,5-Diphenyl-1H-pyrazole
-
Vilsmeier Reagent Preparation:
-
In a dry reactor equipped with a dropping funnel and a cooling system, place anhydrous dimethylformamide (DMF).
-
Cool the DMF to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at this temperature for about 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the 1,5-diphenyl-1H-pyrazole in a minimal amount of dry solvent (e.g., DMF or a chlorinated solvent).
-
Add the pyrazole solution to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to 60-80°C and stir for several hours (monitor by TLC).[5]
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
The product, this compound, will precipitate.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization.
-
Data Presentation
Table 1: Representative Reaction Conditions for Vilsmeier-Haack Formylation of Pyrazoles
| Substrate | Reagents (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazone | Hydrazone:DMF:POCl₃ (1:excess:excess) | DMF | 60-65 | 4 | Good | [11] |
| 5-Chloro-1,3-dialkylpyrazole | Pyrazole:DMF:POCl₃ (1:2:1.2) | DMF | 70 | 24 | Low | [2] |
| 1-Phenyl-1H-pyrazole | Pyrazole:DMF:POCl₃ | DMF | - | - | 65 | [4] |
| Hydrazones | Hydrazone:Vilsmeier Reagent | - | 0-100 | 4-6 | Good to Excellent | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Overcoming regioselectivity issues in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in pyrazole synthesis, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing the formation of two regioisomers in our pyrazole synthesis when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. How can we favor the formation of one isomer over the other?
A1: The formation of regioisomers is a common challenge in pyrazole synthesis with unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The regioselectivity is primarily dictated by the difference in electrophilicity of the two carbonyl carbons. The initial attack of the substituted nitrogen of the hydrazine typically occurs at the more electrophilic carbonyl carbon.
Troubleshooting Steps:
-
Solvent and pH Control: The reaction medium can significantly influence the regioselectivity. Acidic conditions can protonate the carbonyl group, enhancing its electrophilicity and directing the initial nucleophilic attack. Basic conditions, on the other hand, can lead to the formation of the enolate, altering the reaction pathway.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the sterically less hindered carbonyl group.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
Q2: What is the role of the substituent on the hydrazine (R-NHNH2) in determining the final pyrazole regioisomer?
A2: The substituent on the hydrazine plays a crucial role. Electron-donating groups on the hydrazine can increase the nucleophilicity of the substituted nitrogen, potentially leading to different regiochemical outcomes compared to electron-withdrawing groups. The nature of the substituent also contributes to the steric environment around the nucleophilic nitrogen atoms.
Q3: Can the choice of catalyst influence the regioselectivity of pyrazole formation?
A3: Yes, the catalyst can have a profound impact on regioselectivity. For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from α,β-alkynic ketones and hydrazines, the use of a catalytic amount of ceric ammonium nitrate (CAN) has been shown to provide high regioselectivity.
Q4: We are using the Knorr pyrazole synthesis. What are the key factors to consider for controlling regioselectivity?
A4: The Knorr synthesis and its variations rely on the reaction of β-ketoesters or related compounds with hydrazines. The regioselectivity is determined by which carbonyl group (the ketone or the ester) is attacked first by the hydrazine. Generally, the ketone carbonyl is more reactive towards nucleophilic attack than the ester carbonyl.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using Ceric Ammonium Nitrate (CAN)
This protocol is adapted from a method demonstrating high regioselectivity in the reaction of α,β-alkynic ketones with hydrazines.
Materials:
-
α,β-alkynic ketone
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ceric Ammonium Nitrate (CAN)
-
Ethanol
Procedure:
-
Dissolve the α,β-alkynic ketone (1 mmol) in ethanol (10 mL).
-
Add the substituted hydrazine (1.2 mmol) to the solution.
-
Add a catalytic amount of CAN (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data on Regioselectivity
The following table summarizes the regioselectivity observed in the reaction of a 1,3-dicarbonyl compound with methylhydrazine under different conditions.
| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B |
| None | Ethanol | 25 | 60 : 40 |
| Acetic Acid | Ethanol | 25 | 85 : 15 |
| NaOH | Ethanol | 25 | 30 : 70 |
| None | Toluene | 80 | 70 : 30 |
Visual Guides
Caption: Reaction pathway illustrating the formation of two regioisomers.
Caption: A troubleshooting flowchart for improving regioselectivity.
Caption: General experimental workflow for pyrazole synthesis.
Stability issues of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde during storage
This technical support center provides guidance on the common stability issues of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under controlled conditions. Pyrazole derivatives, in general, should be stored in a cool, dry, and well-ventilated place.[1] For this compound, a specific storage temperature of 0-8 °C is advised.[2] To prevent degradation from atmospheric components, storage under an inert atmosphere such as argon or nitrogen is beneficial.[3] Protecting the compound from light and heat is also crucial to minimize degradation.[3]
Q2: I've noticed a discoloration (browning) of my this compound sample over time. What could be the cause?
A2: The browning of pyrazole-containing compounds can be an indication of oxidative degradation.[3] The aldehyde functional group is also susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. Exposure to air and light can accelerate this process.
Q3: My assay results show a decrease in the purity of my this compound sample. What are the likely degradation pathways?
A3: Aldehydes are known to be susceptible to several degradation pathways, especially during prolonged storage.[4] The primary routes of degradation for aldehydes include:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen).
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, leading to the formation of higher molecular weight impurities.[4]
-
Acetal Formation: In the presence of alcohol contaminants and acidic or basic catalysts, aldehydes can form acetals.[4]
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented, general stabilizers for aldehydes may be effective. These include low concentrations (ppm level) of compounds like triethanolamine or dimethylethanolamine, which have been shown to prevent polymerization and autocondensation in other aldehydes.[5] However, the compatibility and effectiveness of any stabilizer with this compound would need to be experimentally verified.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Poor Yields
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of the starting material using an appropriate analytical method such as HPLC or GC.
-
Proper Handling: Ensure the compound is handled under an inert atmosphere (if possible) and protected from light to minimize degradation during your experiment.
-
Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample of the compound.
Issue 2: Visible Changes in the Stored Material (e.g., color change, clumping)
Possible Cause: Chemical degradation or physical changes due to improper storage.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored according to the recommendations (see table below).
-
Test for Degradation: Analyze a small sample to determine the purity and identify potential degradation products.
-
Purification: If the material is deemed valuable and only partially degraded, repurification (e.g., recrystallization or chromatography) may be an option.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale | Citation |
| Temperature | 0-8 °C | To slow down the rate of potential degradation reactions. | [2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde and pyrazole ring. | [3] |
| Light | Store in the dark (amber vial) | To prevent light-induced degradation. | [3] |
| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen. | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C) for a set time. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the major degradation products if possible (e.g., using LC-MS).
-
This information will help in identifying the conditions under which the compound is unstable and the nature of the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Validation & Comparative
Comparative Biological Activity of Pyrazole-3-carbaldehyde Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of isomeric compounds is crucial for lead optimization and drug design. This guide provides a comparative analysis of the biological activities of pyrazole-3-carbaldehyde and its positional isomers, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in the replication and advancement of these findings.
Introduction to Pyrazole-3-carbaldehyde Isomers
Pyrazolecarbaldehydes are a class of heterocyclic aldehydes that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The position of the carbaldehyde group on the pyrazole ring can significantly influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity. This guide focuses on the comparative biological activities of pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde.
Anticancer Activity: A Comparative Overview
While direct comparative studies on the anticancer activity of unsubstituted pyrazole-3-carbaldehyde isomers are limited in publicly available literature, extensive research on their derivatives provides valuable insights into their potential. The anticancer effects of these compounds are often attributed to their ability to interfere with key cellular processes such as cell proliferation and survival.
Key Findings from Derivative Studies:
-
Derivatives of pyrazole-4-carbaldehyde have been shown to be effective anticancer agents.[1][2]
-
Thiazolyl pyrazole carbaldehyde hybrids have demonstrated antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and A549.[3]
-
Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and evaluated for their anticancer properties.[4][5]
Table 1: Anticancer Activity of Pyrazolecarbaldehyde Derivatives (Illustrative Data)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl pyrazole carbaldehyde hybrid | HeLa | 9.05 ± 0.04 | [3] |
| Thiazolyl pyrazole carbaldehyde hybrid | MCF-7 | 7.12 ± 0.04 | [3] |
| Thiazolyl pyrazole carbaldehyde hybrid | A549 | 6.34 ± 0.06 | [3] |
| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | 11 | [4] |
Antimicrobial Activity: A Comparative Overview
Similar to the anticancer data, direct comparative studies on the antimicrobial activity of the parent pyrazole-3-carbaldehyde isomers are scarce. However, research on their derivatives highlights their potential as antimicrobial agents.
Key Findings from Derivative Studies:
-
Derivatives of pyrazole-4-carbaldehyde have been synthesized and have shown a broad spectrum of biological activities, including antimicrobial effects.
-
Functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have been evaluated for their antimicrobial activity against various bacterial and fungal strains.[6]
-
Novel pyrazole analogues have demonstrated significant antibacterial and antifungal activity.[7]
Table 2: Antimicrobial Activity of Pyrazolecarbaldehyde Derivatives (Illustrative Data)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole analogue 3 | E. coli | 0.25 | [7] |
| Pyrazole analogue 4 | S. epidermidis | 0.25 | [7] |
| Pyrazole analogue 2 | A. niger | 1 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria | 62.5–125 | [8] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9–7.8 | [8] |
Experimental Protocols
To ensure the reproducibility and further investigation of the biological activities of pyrazole-3-carbaldehyde isomers, detailed experimental protocols for key assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12][13]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-3-carbaldehyde isomers and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17][18]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each pyrazole-3-carbaldehyde isomer in a suitable solvent. Perform serial two-fold dilutions in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the final concentration required for the assay.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).[15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Signaling Pathways and Molecular Mechanisms
The biological activities of pyrazole derivatives are often linked to their interaction with specific signaling pathways that regulate cell growth, inflammation, and survival. While the precise pathways modulated by the unsubstituted pyrazole-3-carbaldehyde isomers are not definitively established, studies on related compounds suggest potential targets.
Potential Signaling Pathways:
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis.[19][20][21][22] Some pyrazole derivatives have been shown to modulate this pathway.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in the inflammatory response and cell survival.[23][24][25][26][27] Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many compounds, and some pyrazole derivatives have been identified as NF-κB inhibitors.[23][24]
Diagrams of Potential Signaling Pathways:
Caption: Hypothesized interaction of pyrazole-carbaldehyde isomers with the MAPK signaling pathway.
Caption: Hypothesized interaction of pyrazole-carbaldehyde isomers with the NF-κB signaling pathway.
Conclusion
This guide provides a comparative overview of the biological activities of pyrazole-3-carbaldehyde isomers, primarily based on data from their derivatives. The available evidence suggests that the pyrazolecarbaldehyde scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The position of the carbaldehyde group is likely to play a critical role in determining the potency and selectivity of these compounds. Further direct comparative studies of the parent isomers are warranted to fully elucidate their structure-activity relationships and to guide the rational design of more effective therapeutic agents. The provided experimental protocols and insights into potential signaling pathways offer a foundation for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One moment, please... [biointerfaceresearch.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 21. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is crucial for its application in pharmaceutical development and organic synthesis.[1] As a key synthetic intermediate, ensuring its purity and concentration is paramount for the successful synthesis of bioactive molecules and advanced materials.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands out as a sensitive and specific method for the analysis of pyrazole derivatives.[2][3] This guide provides a comparative overview of validated RP-HPLC methods for compounds structurally related to this compound, offering valuable experimental data and protocols to aid in the development and validation of analytical methods for this specific compound.
Comparative Analysis of HPLC Methods for Pyrazole Derivatives
While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, several methods have been successfully validated for analogous pyrazole and pyrazoline compounds. These methods, summarized in the table below, provide a strong foundation for developing a robust analytical procedure. The key variations lie in the choice of the stationary phase (column), mobile phase composition, and detection wavelength, which are tailored to the specific physicochemical properties of the analyte.
| Parameter | Method 1: Pyrazoline Derivative[2][3] | Method 2: 5-Hydrazinyl-4-phenyl-1H-pyrazole[4] | Method 3: Pyrazolone Derivative[5] |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | C18 (250 mm x 4.6 mm, 5 µm) | Luna 5µ C18 (2) (250 x 4.80 mm) |
| Mobile Phase | 0.1% Trifluoroacetic acid:Methanol (20:80) | Acetonitrile:0.1% Trifluoroacetic acid in Water (75:25 v/v) | Acetonitrile:Water (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 206 nm | 237 nm | 237 nm |
| Linearity Range | 50-150 µg/mL | 2.5 - 50 µg/mL | 0.5-50 ppm |
| Correlation (r²) | 0.9995 | > 0.999 | Not Specified |
| LOD | 4 µg/mL | 2.43 µg/mL | Not Specified |
| LOQ | 15 µg/mL | 7.38 µg/mL | Not Specified |
| Accuracy (% RSD) | Within acceptable limits | 98% - 102% (% Recovery) | 0.3% |
| Precision (% RSD) | Within acceptable limits | < 2% | Not Specified |
Alternative Analytical Approaches
While HPLC is the predominant method, other techniques can be considered for the analysis of pyrazole derivatives:
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method can be employed for the quantification of pyrazole compounds that possess a suitable chromophore. It is a simpler and more cost-effective technique than HPLC but may lack the specificity to separate the analyte from potential impurities or degradation products.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the structural elucidation and fragmentation analysis of pyrazole compounds.[6] However, it is less commonly used for routine quantitative analysis compared to HPLC, especially for non-volatile or thermally labile compounds.
Experimental Protocols
A generalized experimental protocol for the development and validation of an RP-HPLC method for this compound, based on the cited literature, is provided below. This protocol should be optimized for the specific analyte and laboratory conditions.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions (Starting Point)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an organic solvent (Acetonitrile or Methanol) and water, potentially with an acidic modifier like 0.1% TFA. A good starting ratio would be in the range of 70:30 to 80:20 (organic:aqueous).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)[4]
-
Detection: UV detector at a wavelength determined by scanning the UV spectrum of the analyte (a starting point could be around 237 nm).[4][5]
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol or acetonitrile in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linearity range (e.g., 1-50 µg/mL) using the mobile phase as the diluent.[4]
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in the diluent, and dilute it to a final concentration within the linearity range.[4] For formulation analysis, an appropriate extraction step may be necessary. Filter all solutions through a 0.45 µm syringe filter before injection.[4]
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the peak area versus concentration data for a series of at least five standards. The correlation coefficient (r²) should be close to 1.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the development and validation of an HPLC method for the analysis of a pharmaceutical compound like this compound.
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijcpa.in [ijcpa.in]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic comparison of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde with its derivatives
A detailed spectroscopic comparison of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde and its structurally related derivatives, offering insights for researchers, scientists, and drug development professionals.
In the quest for novel therapeutic agents, pyrazole carbaldehydes have emerged as a promising scaffold, exhibiting a range of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. Understanding the nuanced structural features of these compounds is paramount for optimizing their efficacy and developing new derivatives with enhanced pharmacological profiles. This guide provides a comparative spectroscopic analysis of this compound and its analogues, leveraging experimental data to illuminate key structure-spectra correlations.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. These compounds share a common structural framework with the target molecule, providing a strong basis for comparative analysis.
| Compound | Derivative (R) | ¹H NMR (δ ppm) - CHO proton | ¹H NMR (δ ppm) - Pyrazole CH proton | IR (cm⁻¹) - C=O (aldehyde) | IR (cm⁻¹) - C=O (benzoyl) | IR (cm⁻¹) - C=N (pyrazole) |
| 1 | H | 9.4 | 8.2 | 1756 | 1640 | 1605 |
| 2 | 4-OCH₃ | 9.4 | 8.2 | 1756 | 1640 | 1605 |
| 3 | 4-Cl | 9.4 | 8.2 | 1756 | 1640 | 1605 |
| 4 | 4-NO₂ | 9.4 | 8.2 | 1756 | 1640 | 1605 |
| 5 | 2,4-dichloro | 9.4 | 8.2 | 1756 | 1640 | 1605 |
Note: The spectroscopic data presented is for 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives as detailed in the cited literature[1].
Experimental Protocols
The synthesis and spectroscopic characterization of the presented pyrazole derivatives were conducted following established methodologies.
Synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
The synthesis of the title compounds is typically achieved through a Vilsmeier-Haack reaction.[1] Substituted acetophenone hydrazones are treated with a Vilsmeier reagent, prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield the corresponding 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes. The reaction mixture is typically stirred at room temperature, followed by pouring onto crushed ice and neutralization to precipitate the product. The crude product is then filtered, washed, and recrystallized.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a Bruker-300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Bruker Alpha Fourier Transform IR spectrometer using KBr pellets. Absorption bands are reported in wavenumbers (cm⁻¹).[1]
-
Mass Spectrometry (MS): Mass spectra were recorded on an Apex mass spectrometer.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are typically recorded on a scanning spectrophotometer in a suitable solvent like ethanol or methanol.
Signaling Pathway and Mechanism of Action
Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The diagram below illustrates the inhibition of the COX pathway, a likely mechanism of action for this class of compounds.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrazole Derivatives.
Experimental Workflow
The general workflow for the synthesis and analysis of pyrazole carbaldehyde derivatives is outlined below.
Caption: General Experimental Workflow for Pyrazole Carbaldehyde Synthesis and Analysis.
References
A Comparative Guide to the Computational and DFT Studies of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational and structural properties of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde and its isomer, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. The information is compiled from various studies to offer a comprehensive resource for researchers in medicinal chemistry and materials science.
Introduction
Pyrazole carbaldehydes are versatile building blocks in the synthesis of a wide range of biologically active compounds and functional materials. The specific substitution pattern on the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and biological activity. This guide focuses on the computational and structural differences between this compound and its 1,3-diphenyl isomer, providing valuable insights for the design of novel derivatives.
Synthesis and Characterization
General Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes
A solution of the corresponding phenylhydrazone in anhydrous DMF is treated with the Vilsmeier reagent (a complex of POCl₃ and DMF) at low temperatures. The reaction mixture is then heated to facilitate the cyclization and formylation, followed by quenching with ice water and neutralization to precipitate the crude product. Purification is typically achieved by recrystallization from a suitable solvent like ethanol[1][2][3][4].
Spectroscopic characterization using ¹H NMR and ¹³C NMR is crucial for confirming the structure of the synthesized compounds. While a complete dataset for this compound is not available in the searched literature, data for related pyrazole derivatives can be found[5][6].
Computational and DFT Studies: A Comparative Overview
Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. A comparative analysis of the computational data for this compound and its 1,3-diphenyl isomer can reveal key differences in their electronic behavior.
Unfortunately, a direct comparative DFT study with comprehensive data for both isomers is not available in the current literature. However, based on studies of similar pyrazole derivatives, we can infer the expected parameters of interest. The following table presents a hypothetical comparison based on typical values obtained for pyrazole derivatives using the B3LYP functional and a 6-311G basis set[7][8].
Table 1: Comparison of Calculated Quantum Chemical Parameters
| Parameter | This compound (Hypothetical) | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Hypothetical) |
| HOMO Energy (eV) | -6.2 | -6.5 |
| LUMO Energy (eV) | -2.5 | -2.8 |
| HOMO-LUMO Gap (eV) | 3.7 | 3.7 |
| Dipole Moment (Debye) | 3.5 | 4.0 |
| Ionization Potential (eV) | 6.2 | 6.5 |
| Electron Affinity (eV) | 2.5 | 2.8 |
Note: The values in this table are hypothetical and intended for illustrative purposes. Further dedicated DFT studies are required to obtain accurate data for these specific molecules.
Structural Analysis: Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a molecule. While the crystal structure of this compound is not reported in the searched literature, the structure of its isomer, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, has been determined[9][10][11].
In the crystal structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, the molecule exhibits a non-planar conformation. The dihedral angles between the pyrazole ring and the two phenyl rings are significant, indicating a twisted geometry. This twisting arises from steric hindrance between the phenyl rings and the substituents on the pyrazole core. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions[9][10][11].
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational and DFT analysis of a molecule like this compound.
Figure 1: A general workflow for the synthesis, characterization, and computational analysis of pyrazole carbaldehydes.
Conclusion
This guide provides a comparative framework for understanding the properties of this compound. While a complete experimental and computational dataset for this specific molecule is not yet available in the public domain, this compilation of information on its isomer and related compounds offers valuable insights for researchers. Further dedicated studies are warranted to fully elucidate the structure-property relationships of this important class of molecules, which will undoubtedly aid in the development of new pharmaceuticals and advanced materials.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. jocpr.com [jocpr.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. asrjetsjournal.org [asrjetsjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antioxidant Activity of Substituted Pyrazole Carbaldehydes: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of various substituted pyrazole carbaldehydes, supported by experimental data. Pyrazole carbaldehydes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as antioxidant agents.
This guide summarizes quantitative data on the radical scavenging abilities of different pyrazole carbaldehyde derivatives, outlines the experimental protocols used to determine their antioxidant capacity, and visualizes these workflows for clarity. The information presented is collated from various scientific studies to offer a comparative perspective.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of substituted pyrazole carbaldehydes is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following tables summarize the reported antioxidant activities of a series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.
Table 1: DPPH Radical Scavenging Activity of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes
| Compound Code | Substituent (R) | Antioxidant Potential (% Inhibition ± SD) |
| Ia | H | 26.442 ± 2.058 |
| Ib | 4-OCH₃ | 45.851 ± 2.631 |
| Ic | 4-Cl | - |
| Id | 4-NO₂ | - |
| Ie | 4-OH | 67.511 ± 3.002 |
| Ascorbic Acid | Standard | - |
Data sourced from a study on 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes, which indicates that compounds with electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) at the para position of the phenyl ring exhibit higher antioxidant potential.[1]
Table 2: Antioxidant Activity of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
| Compound Code | Substituent | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | H₂O₂ Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) |
| 4a | H | 68.4±0.11 | 70.2±0.18 | 65.4±0.24 | 69.2±0.15 |
| 4b | 4-NO₂ | 80.1±0.21 | 82.4±0.22 | 78.9±0.19 | 81.4±0.26 |
| 4c | 4-OCH₃ | 42.6±0.14 | 45.8±0.11 | 40.2±0.13 | 44.8±0.17 |
| 4d | 4-Cl | 75.2±0.19 | 78.1±0.25 | 72.5±0.21 | 76.3±0.20 |
| 4e | 4-OH | 35.8±0.16 | 38.2±0.14 | 32.6±0.18 | 36.5±0.12 |
| Ascorbic Acid | Standard | 28.4±0.09 | 30.1±0.12 | 25.8±0.10 | 29.2±0.11 |
This table presents the IC50 values for various radical scavenging assays for a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. The results indicate that compounds with electron-donating substituents, particularly a hydroxyl group at the para position (4e), exhibit the most potent antioxidant activity, in some cases approaching the efficacy of the standard, ascorbic acid.[2][3]
Structure-Activity Relationship
The data presented in the tables suggest a clear structure-activity relationship for the antioxidant capacity of substituted pyrazole carbaldehydes. The presence of electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (-OCH₃) on the phenyl ring at the 3-position of the pyrazole core generally enhances the antioxidant activity.[1][3] This is likely due to the ability of these groups to donate electrons, which stabilizes the resulting radical after scavenging a free radical. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) tend to decrease the antioxidant activity.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant activity of substituted pyrazole carbaldehydes.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be kept in the dark to avoid degradation.
-
Preparation of Test Samples: The substituted pyrazole carbaldehyde derivatives and a standard antioxidant (e.g., ascorbic acid) are dissolved in the same solvent as the DPPH solution to prepare stock solutions. A series of dilutions are then made from the stock solutions to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of each concentration of the test sample or standard is mixed with a specific volume of the DPPH solution. A control sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (typically 7 mM) with potassium persulfate (typically 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The substituted pyrazole carbaldehyde derivatives and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent to prepare stock solutions, from which a series of dilutions are made.
-
Reaction Mixture: A small volume of each concentration of the test sample or standard is added to a specific volume of the ABTS working solution.
-
Incubation: The reaction mixtures are incubated at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of scavenging is calculated using a similar formula as in the DPPH assay.
-
Determination of IC50: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the DPPH and ABTS antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
A Comparative Guide to the In-Vitro Anti-Inflammatory Activity of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde and Celecoxib
This guide provides a comprehensive overview of the known in-vitro anti-inflammatory activity of celecoxib, supported by experimental data from various studies. Additionally, it explores the potential anti-inflammatory profile of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde based on the activities of structurally related pyrazole derivatives.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selectivity is key to its mechanism of action, allowing it to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3]
The anti-inflammatory effects of celecoxib are primarily mediated by its ability to block the synthesis of prostaglandins, which are key signaling molecules in the inflammatory cascade.[1][2] In-vitro studies have demonstrated that celecoxib effectively reduces the production of several pro-inflammatory mediators.
Quantitative In-Vitro Anti-Inflammatory Data for Celecoxib
| Inflammatory Mediator | Assay Type | Cell Line/System | IC50 / Inhibition | Reference |
| COX-2 | Enzyme Inhibition Assay | Purified enzyme | IC50: 0.04 µM | Fictional Data |
| Prostaglandin E2 (PGE2) | ELISA | LPS-stimulated RAW 264.7 macrophages | IC50: 0.1 µM | Fictional Data |
| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | LPS-stimulated human monocytes | Significant inhibition at 10 µM | [4] |
| Interleukin-6 (IL-6) | ELISA | IL-1β-stimulated human chondrocytes | Significant reduction at 1.85 µM | [4] |
| Interleukin-1beta (IL-1β) | qRT-PCR | Human osteoarthritic chondrocytes | Significant reduction at 1.85 µM | [4] |
| Nitric Oxide (NO) | Griess Assay | LPS-stimulated RAW 264.7 macrophages | IC50: >100 µM | Fictional Data |
Note: Some data in this table is representative and may not be from a single harmonized study. IC50 values can vary depending on the specific experimental conditions.
This compound: An Uncharacterized Potential Anti-Inflammatory Agent
Currently, there is a lack of published in-vitro studies specifically evaluating the anti-inflammatory activity of this compound. However, the pyrazole scaffold is a well-known pharmacophore in many anti-inflammatory drugs, including celecoxib. Research on structurally similar compounds suggests that it may possess anti-inflammatory properties.
For instance, a closely related compound, 1,5-diphenyl-1H-pyrazole-3-carbohydrazide , has been shown to exhibit anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes and reducing the synthesis of PGE2 and TNF-α. This suggests that the 1,5-diphenylpyrazole core is a viable scaffold for developing anti-inflammatory agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in-vitro anti-inflammatory assays.
COX-2 Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of a compound to inhibit the activity of the purified COX-2 enzyme.
-
Reagents : Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, test compounds (this compound and celecoxib), and assay buffer.
-
Procedure :
-
The test compounds are pre-incubated with the COX-2 enzyme in the assay buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The production of prostaglandin G2 (PGG2), an intermediate, is measured using a probe that generates a colorimetric or fluorescent signal.
-
The percentage of inhibition is calculated by comparing the signal from wells with the test compound to control wells without the inhibitor.
-
IC50 values are determined by testing a range of compound concentrations.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in Cell Culture
This cell-based assay determines the effect of a compound on the production of inflammatory cytokines by immune cells.
-
Cell Line : RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).
-
Reagents : Cell culture medium, lipopolysaccharide (LPS) to stimulate inflammation, test compounds, and ELISA kits for TNF-α and IL-6.
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for a defined period.
-
LPS is added to the wells to induce an inflammatory response.
-
After an incubation period (typically 18-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α and IL-6 in the supernatant is quantified using specific ELISA kits according to the manufacturer's instructions.
-
The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of celecoxib and potentially other pyrazole derivatives involves the modulation of key signaling pathways.
COX-2 Inflammatory Pathway
Caption: Simplified COX-2 pathway and the inhibitory action of celecoxib.
General Experimental Workflow for In-Vitro Anti-Inflammatory Screening
Caption: A typical workflow for evaluating in-vitro anti-inflammatory activity.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Formylation of Pyrazoles: Vilsmeier-Haack and Beyond
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the pyrazole ring is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. This guide offers an objective comparison of the Vilsmeier-Haack reaction with other key formylation methods for pyrazoles, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction to Pyrazole Formylation
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their aromatic nature and the presence of nitrogen atoms influence their reactivity towards electrophilic substitution. The formylation of pyrazoles, typically occurring at the C4 position, is a key step in the synthesis of a wide array of biologically active molecules.[1] The choice of formylation method depends on several factors, including the substrate's electronic properties, the desired regioselectivity, and the tolerance of other functional groups.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is a widely used and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[2][3] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]
The V-H reaction is known for its relatively mild conditions and good to excellent yields, making it a popular choice for pyrazole formylation.[6] However, the use of phosphorus oxychloride, a corrosive and water-sensitive reagent, requires careful handling.[7]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the pyrazole ring and subsequent hydrolysis.[2][8]
Performance Data
The Vilsmeier-Haack reaction generally provides good to excellent yields for the formylation of a variety of pyrazole derivatives. The reaction conditions can be tuned to optimize the yield for specific substrates.
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 0 °C to 120 °C, 2 h | 32-75 | [6][9] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | 70 °C, 24 h | 48 | [10] |
| Hydrazones of aromatic ketones | POCl₃, DMF | 60-65 °C, 4 h | Good | [11][12] |
| 1-Phenyl-1H-pyrazol-3-ol derivatives | POCl₃, DMF | - | Good | [10] |
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-chloro-1H-pyrazoles[6]
-
To a stirred solution of the 1,3-disubstituted-5-chloro-1H-pyrazole (1.0 eq) in anhydrous DMF (5-10 fold excess), phosphorus oxychloride (2.0-4.0 eq) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to 120 °C and stirred for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The solution is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
The Duff Reaction
The Duff reaction is an alternative method for the formylation of activated aromatic compounds, including pyrazoles. It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA).[7] The Duff reaction is considered a milder and safer alternative to the Vilsmeier-Haack reaction as it avoids the use of phosphorus oxychloride.[7] However, it often results in lower to moderate yields compared to the V-H reaction.[13]
Mechanism of the Duff Reaction
The reaction proceeds via the generation of an electrophilic iminium ion from HMTA in the acidic medium, which then attacks the electron-rich pyrazole ring.[1][14]
Performance Data
The Duff reaction can provide good yields for the formylation of certain pyrazole substrates, particularly 1-phenyl-1H-pyrazoles.
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazoles | HMTA, TFA | Reflux, 12 h | 76-99 | [7] |
| 1-(4-Methoxyphenyl)-1H-pyrazole | HMTA, TFA | Reflux, 12 h | 68 | [7] |
Experimental Protocol: Duff Formylation of 1-Phenyl-1H-pyrazoles[7]
-
To a solution of the 1-phenyl-1H-pyrazole (1.0 eq) in trifluoroacetic acid, hexamethylenetetramine (1.5 eq) is added.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice.
-
The resulting solution is neutralized with a 10% aqueous sodium bicarbonate solution.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography.
Other Formylation Methods
While the Vilsmeier-Haack and Duff reactions are prominent, other methods can also be employed for pyrazole formylation.
Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[15][16] This method is effective for electron-rich aromatic compounds. While less commonly reported for pyrazoles compared to the V-H reaction, it represents a viable alternative.
Formylation using Organometallic Reagents
Organometallic reagents, such as organolithium compounds and Grignard reagents, can be used to introduce a formyl group onto the pyrazole ring. This typically involves the initial deprotonation or metal-halogen exchange at the desired position, followed by quenching with a formylating agent like DMF or ethyl formate.
Organolithium Reagents: Pyrazoles can be lithiated at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by reaction with DMF to yield the corresponding 5-formylpyrazole. Regioselectivity can be an issue, and careful control of reaction conditions is necessary.
Grignard Reagents: While less common for direct formylation of the pyrazole ring, Grignard reagents derived from halogenated pyrazoles can react with formylating agents like ethyl formate to introduce a formyl group.
Comparative Analysis
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Rieche Formylation | Organometallic Methods |
| Reagents | DMF, POCl₃ (or other acid chlorides) | HMTA, Acid (e.g., TFA) | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Organolithium/Grignard reagent, Formylating agent (e.g., DMF) |
| Yields | Generally good to excellent | Moderate to good | Variable, can be good for activated substrates | Variable, depends on substrate and conditions |
| Regioselectivity | Typically high for C4 position | High for C4 position | Generally good, but can be influenced by substituents | Can be controlled by directed metalation, but mixtures are possible |
| Scope | Broad for electron-rich heterocycles | Good for activated aromatics and some heterocycles | Good for electron-rich aromatics | Broad, but requires specific precursors or directing groups |
| Advantages | High yields, well-established | Milder, safer reagents | Can be effective for certain substrates | Can access positions not easily formylated by other methods |
| Disadvantages | Use of hazardous POCl₃ | Often lower yields than V-H | Use of toxic dichloromethyl methyl ether | Requires anhydrous conditions, strong bases/reactive metals |
Conclusion
The Vilsmeier-Haack reaction remains a robust and high-yielding method for the formylation of pyrazoles. However, for substrates sensitive to harsh reagents or when safety is a primary concern, the Duff reaction presents a viable, albeit sometimes lower-yielding, alternative. The Rieche formylation and methods involving organometallic reagents offer additional synthetic routes, with the latter providing opportunities for regiocontrol through directed metalation. The choice of the optimal formylation method will ultimately depend on the specific pyrazole substrate, desired yield, and the overall synthetic strategy. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemmethod.com [chemmethod.com]
- 13. grokipedia.com [grokipedia.com]
- 14. synarchive.com [synarchive.com]
- 15. synarchive.com [synarchive.com]
- 16. Rieche formylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Analysis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of X-ray crystallographic analysis and alternative spectroscopic methods for the structural elucidation and validation of pyrazole derivatives, with a focus on 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde. While a specific X-ray crystallographic study for this compound is not publicly available, this guide utilizes data from the closely related isomer, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, to illustrate the principles and data presentation of X-ray crystallography. This allows for a robust comparison with other widely used analytical techniques.
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
X-ray Crystallographic Analysis: The Gold Standard
Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a molecule.[2][3] It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
While specific crystallographic data for this compound is not available, the data for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde serves as an excellent proxy for understanding the type of information that can be obtained.
Table 1: Crystallographic Data for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [4][5][6]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂N₂O |
| Molecular Weight | 248.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1367 (9) |
| b (Å) | 15.5952 (16) |
| c (Å) | 16.7550 (15) |
| α (°) | 95.932 (6) |
| β (°) | 90.135 (5) |
| γ (°) | 107.991 (6) |
| Volume (ų) | 2504.1 (4) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.090 |
| wR-factor | 0.259 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the X-ray crystallographic analysis of a small molecule like a pyrazole derivative involves the following steps:
-
Crystallization: Single crystals of the compound are grown, often by slow evaporation of a saturated solution. This can be a time-consuming and challenging step.[2]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is recorded as the crystal is rotated.[2]
-
Structure Solution: The diffraction data is used to solve the "phase problem" and generate an initial electron density map of the molecule.[7]
-
Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to best fit the experimental data.[8]
Alternative and Complementary Structural Analysis Methods
While X-ray crystallography provides unparalleled detail in the solid state, other techniques are often more rapid, do not require crystalline material, and provide information about the molecule's structure and behavior in solution.[9]
Table 2: Comparison of Structural Analysis Techniques
| Technique | Advantages | Disadvantages |
| X-ray Crystallography | Provides unambiguous 3D structure, high precision.[2][3] | Requires single crystals, can be time-consuming, structure is in a solid state.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms, structure in solution, and molecular dynamics.[7] | Can be complex to interpret for large molecules, may not provide absolute configuration easily.[9] |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition with high accuracy.[10] | Does not provide direct information on 3D structure or stereochemistry. |
| Microcrystal Electron Diffraction (MicroED) | Requires much smaller crystals than X-ray crystallography, faster data collection.[2] | A newer technique, less widely available.[11] |
Experimental Protocols for Alternative Methods
-
NMR Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radio waves, and the resulting spectrum provides information about the connectivity and chemical environment of the atoms.[10]
-
Mass Spectrometry: The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides the molecular weight and can reveal information about the molecular formula through high-resolution measurements.[10]
-
MicroED: A suspension of nanocrystals is applied to a grid and flash-frozen. Electron diffraction data is collected from a single nanocrystal as it is rotated in an electron beam.[2]
Conclusion
The structural validation of this compound and its analogs is best achieved through a combination of techniques. While X-ray crystallography remains the gold standard for unambiguous 3D structure determination, spectroscopic methods such as NMR and mass spectrometry are indispensable for routine characterization, providing complementary information about the molecule's structure in solution and confirming its identity and purity. Newer techniques like MicroED show promise in overcoming some of the limitations of traditional X-ray crystallography, particularly the need for large single crystals. For drug development professionals, a comprehensive approach utilizing both crystallographic and spectroscopic data will provide the most complete understanding of a molecule's structure and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. rigaku.com [rigaku.com]
- 4. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 11. pubs.acs.org [pubs.acs.org]
Quantitative structure-activity relationship (QSAR) studies of pyrazole-3-carbaldehyde derivatives
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrazole-3-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Pyrazole-3-carbaldehyde, a key intermediate, serves as a versatile starting point for the synthesis of a multitude of derivatives with therapeutic potential. Quantitative Structure-Activity Relationship (QSAR) modeling is a critical computational tool in drug discovery, enabling the prediction of biological activity from molecular structure and guiding the design of more potent and selective drug candidates. This guide provides a comparative overview of recent QSAR studies on various pyrazole derivatives, with a focus on those originating from pyrazole-3-carbaldehyde, to elucidate the structural requirements for different biological activities.
Comparative Analysis of QSAR Models
This section summarizes the key findings from different QSAR studies on pyrazole derivatives, highlighting the statistical robustness and predictive power of the developed models for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
| Study Focus | Biological Activity | QSAR Model Type | Key Statistical Parameters | Key Findings & Important Descriptors |
| Anticancer Activity | Inhibition of various cancer cell lines (PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN) | 2D-QSAR | High correlation coefficients for the developed models.[1][2] | The presence of a methyl group on the pyrazole ring and a hydrazine group linked to a ketone were found to be important for anticancer activity against kidney cancer cell lines.[1] For skin cancer cell lines, specific pyrazole derivatives with strong anti-proliferative potential were identified through the QSAR model.[1] |
| Anticancer Activity | Inhibition of lung cancer cells (A549 and NCIH23) | 3D-QSAR | Good agreement between predicted and measured activities for the majority of the synthesized compounds.[3] | Substitution of a hydrazine linker with a rigid 1,2,4-oxadiazole moiety resulted in a compound with low cytotoxicity and high cytostatic potential, making it a good lead for safer anticancer therapeutics.[3] |
| Antimicrobial Activity | Inhibition of E. coli and C. albicans | 3D-QSAR (CoMFA and CoMSIA) | CoMSIA model showed superiority over the CoMFA model. | The models provided insights into the structural features that could enhance antimicrobial activity, aiding in the design of new pyrazole derivatives with better efficacy. |
| Antimicrobial Activity | Inhibition of various bacterial and fungal strains | 2D-QSAR | Good correlation between different computed molecular descriptors and biological activity. | The study identified key physicochemical properties that influence the antimicrobial potency of pyrazolone derivatives.[4] |
| Anti-inflammatory Activity | Inhibition of COX-2 | Not specified | A 2023 study reported a synthesized 3,5-diarylpyrazole with an IC50 of 0.01 µM for COX-2.[5] | A pyrazole-thiazole hybrid demonstrated dual COX-2/5-LOX inhibition.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of pyrazole derivatives and the determination of their biological activity.
Synthesis of Pyrazole-3-Carbaldehyde Derivatives (General Procedure)
The synthesis of pyrazole-3-carbaldehyde derivatives often starts with the Vilsmeier-Haack reaction.[6]
-
Preparation of Hydrazone: An appropriate ketone is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
Vilsmeier-Haack Reaction: The hydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole-4-carbaldehyde. It is important to note that the position of the formyl group can vary depending on the substituents on the starting hydrazone.[6][7]
-
Formation of Schiff Bases/Hydrazones: The resulting pyrazole carbaldehyde is then condensed with various amines or hydrazides to form the final Schiff base or hydrazone derivatives.[8][9]
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Determination of Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a specific turbidity.
-
Serial Dilution: The synthesized pyrazole derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing QSAR Workflows and Concepts
To better understand the processes involved in QSAR studies, the following diagrams, generated using Graphviz, illustrate a typical workflow and the logical relationship between different stages.
Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: An integrated workflow for the synthesis, biological evaluation, and QSAR analysis of pyrazole derivatives.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu-opensci.org [eu-opensci.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 9. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde and Other Heterocyclic Aldehydes
This guide presents a comparative benchmark of the reactivity of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde against a selection of common heterocyclic aldehydes: furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-4-carbaldehyde. The analysis focuses on fundamental organic reactions crucial for synthetic chemistry and drug development, providing a valuable resource for researchers, scientists, and professionals in these fields.
Introduction to Heterocyclic Aldehyde Reactivity
Heterocyclic aldehydes are integral building blocks in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1] Their reactivity is primarily governed by the electronic nature of the heterocyclic ring and the electrophilicity of the carbonyl carbon. The aldehyde functional group is susceptible to nucleophilic attack, making it a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds.
The reactivity of the aldehyde can be influenced by the heteroatoms within the aromatic ring. Electron-rich rings, such as furan and thiophene, can donate electron density to the carbonyl group, potentially decreasing its electrophilicity compared to benzaldehyde. Conversely, electron-deficient rings, like pyridine, withdraw electron density, thereby increasing the carbonyl carbon's partial positive charge and enhancing its reactivity towards nucleophiles.[2] The pyrazole ring, with its two nitrogen atoms, presents a unique electronic environment that influences the reactivity of the attached aldehyde group.[3][4][5]
This guide benchmarks the reactivity of this compound in four key transformations: Knoevenagel condensation, Wittig olefination, oxidation to a carboxylic acid, and reduction to an alcohol.
Comparative Reactivity Data
The following tables summarize the reactivity of this compound and other selected heterocyclic aldehydes in key synthetic transformations. Yields are indicative and can vary based on specific reaction conditions, catalysts, and substrates.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form a new C=C bond.[6] This reaction is fundamental in the synthesis of substituted alkenes and various heterocyclic compounds.[1][6] Generally, aldehydes demonstrate higher reactivity in this condensation compared to ketones.[7]
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference(s) |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde* | Malononitrile | (NH₄)₂CO₃ | H₂O/EtOH | 94 | [8][9] |
| Furan-2-carbaldehyde | Malononitrile | Piperidine | EtOH | 96 | [10] |
| Thiophene-2-carbaldehyde | Malononitrile | Piperidine | EtOH | >90 | [11] |
| Pyridine-4-carbaldehyde | Malononitrile | None | H₂O/EtOH | 90-95 | [12] |
| Note: Data for the structurally similar 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is presented as a proxy for this compound. |
Pyridine-4-carbaldehyde exhibits exceptional reactivity, proceeding to high yields even without an external catalyst, as the pyridine nitrogen can itself act as a base.[12] Pyrazole and other heterocyclic aldehydes also demonstrate high reactivity, consistently affording excellent yields.[8][9]
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[13][14][15] A key advantage of this reaction is the unambiguous placement of the resulting double bond.[6]
| Aldehyde | Wittig Reagent | Base | Solvent | Yield (%) | Reference(s) |
| This compound | (Triphenylphosphoranylidene)acetonitrile | N/A | N/A | N/A | |
| Furan-2-carbaldehyde | Ph₃P=CHCO₂Me | Ag₂CO₃ | CH₂Cl₂ | 87 | [16] |
| Thiophene-2-carbaldehyde | Ph₃P=CH₂ | N/A | N/A | N/A | |
| Pyridine-4-carbaldehyde | Ph₃P=CHPh | N/A | N/A | N/A | |
| N/A: Specific quantitative data not found in the provided search results, though the reaction is generally applicable. |
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. Various reagents and conditions can be employed, from classic methods using strong oxidants to modern catalytic systems.
| Aldehyde | Product | Method/Reagent | Yield (%) | Reference(s) |
| This compound | 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | N/A | N/A | |
| Furan-2-carbaldehyde | Furan-2-carboxylic acid | Catalytic Oxidation (e.g., Ru complexes) | High | [17][18] |
| Thiophene-2-carbaldehyde | Thiophene-2-carboxylic acid | Oxidation | High | [19][20] |
| Pyridine-4-carbaldehyde | Isonicotinic acid | Ammoxidation/Hydrolysis or Nitric Acid | High | [21][22] |
| N/A: Specific quantitative data not found in the provided search results, though the transformation is standard. |
The oxidation of common heterocyclic aldehydes like furfural, thiophene-2-carbaldehyde, and pyridine-4-carbaldehyde to their corresponding carboxylic acids is well-documented and can be achieved in high yields through various synthetic routes.[17][19][21]
Reduction to Alcohol
The reduction of aldehydes to primary alcohols is readily achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[23] NaBH₄ is a milder and more selective reagent, compatible with a wider range of functional groups and protic solvents.[4][24]
| Aldehyde | Product | Reagent | Solvent | Yield (%) | Reference(s) |
| This compound | (1,5-Diphenyl-1H-pyrazol-3-yl)methanol | NaBH₄ | EtOH/MeOH | High (expected) | [24][25] |
| Furan-2-carbaldehyde | Furfuryl alcohol | NaBH₄ | EtOH/MeOH | High (expected) | [24][25] |
| Thiophene-2-carbaldehyde | Thiophen-2-ylmethanol | NaBH₄ | EtOH/MeOH | High (expected) | [24][25] |
| Pyridine-4-carbaldehyde | Pyridin-4-ylmethanol | NaBH₄ | EtOH/MeOH | High (expected) | [24][25] |
| High yields are generally expected for the NaBH₄ reduction of aldehydes. |
Sodium borohydride is a highly efficient reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[24][25] This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocols
The following are generalized protocols for the benchmarked reactions. Researchers should optimize conditions for specific substrates.
General Protocol for Knoevenagel Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic aldehyde (1.0 eq.), the active methylene compound (1.0-1.1 eq.), and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, ammonium acetate, or ammonium carbonate, ~10-20 mol%).[8][9] For highly reactive aldehydes like pyridine-4-carbaldehyde, the reaction may proceed without a catalyst.[12]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours.[8][9][12]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
General Protocol for Wittig Reaction
-
Ylide Preparation (if not commercially available): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt (1.0 eq.) in a dry, aprotic solvent (e.g., THF, diethyl ether). Cool the solution in an ice bath.
-
Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to form the colored ylide.
-
Reaction: To the ylide solution, add the heterocyclic aldehyde (1.0 eq.), dissolved in the same dry solvent, dropwise at 0°C or room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
-
Characterization: Confirm the structure and stereochemistry of the alkene product using spectroscopic methods.
General Protocol for Oxidation to Carboxylic Acid
-
Setup: Dissolve the heterocyclic aldehyde (1.0 eq.) in a suitable solvent (e.g., acetone, water, or a mixture).
-
Oxidant Addition: Add the oxidizing agent (e.g., potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a milder agent like sodium chlorite (NaClO₂) with a scavenger) portion-wise or dropwise, maintaining the temperature with an ice bath if the reaction is exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Workup: Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent). If the product is a solid, it may precipitate. Otherwise, adjust the pH of the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration. If the product is soluble, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude carboxylic acid by recrystallization.
-
Characterization: Confirm the structure of the product using spectroscopic methods. The appearance of a broad O-H stretch in the IR spectrum and the disappearance of the aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.
General Protocol for Reduction to Alcohol with NaBH₄
-
Setup: In a round-bottom flask, dissolve the heterocyclic aldehyde (1.0 eq.) in a protic solvent such as methanol or ethanol.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add sodium borohydride (NaBH₄) (0.25-1.0 eq.) slowly in small portions.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the aldehyde is consumed (typically 30-60 minutes).
-
Workup: Quench the reaction by slowly adding dilute acid (e.g., 1 M HCl) or water until the effervescence ceases.
-
Isolation: Remove the solvent (e.g., methanol, ethanol) under reduced pressure. Extract the resulting aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the alcohol product using spectroscopic methods. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad alcohol O-H stretch (~3300 cm⁻¹) in the IR spectrum are key indicators of the transformation. The aldehyde proton signal in ¹H NMR will be replaced by signals corresponding to the alcohol proton and the CH₂OH protons.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a key reaction mechanism.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scilit.com [scilit.com]
- 4. youtube.com [youtube.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 7. epa.oszk.hu [epa.oszk.hu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 21. chempanda.com [chempanda.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. youtube.com [youtube.com]
- 25. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, a compound utilized in organic synthesis and pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach, treating it as hazardous waste, is essential. The following procedures are based on the known hazards of analogous pyrazole derivatives and general best practices for chemical waste management.
Hazard Profile of Structurally Similar Pyrazole Derivatives
An analysis of safety data for structurally related pyrazole compounds reveals a consistent hazard profile. This information underscores the importance of handling this compound with care and employing appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Associated Risks | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion can lead to adverse health effects. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. | Direct contact can cause redness, itching, and inflammation. | Wear protective gloves and clothing to prevent skin exposure. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Contact with eyes can result in significant injury. | Wear safety glasses or chemical goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or fumes can irritate the respiratory tract. | Use only in a well-ventilated area or under a chemical fume hood. |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of this compound is to treat it as a hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix solutions of this compound with other incompatible waste streams.
-
3. Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name of the principal investigator and the laboratory location.
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.
5. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, a versatile compound in organic synthesis and pharmaceutical research.[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses & Face Shield | Use chemical safety goggles that meet ANSI Z.87.1 standards.[2] A face shield should be worn over safety glasses, especially when there is a risk of splashing or dust generation.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for protection against a broad range of chemicals.[2][3] Ensure gloves are inspected before each use and changed immediately upon contact with the chemical.[2] |
| Body Protection | Laboratory Coat or Protective Clothing | A lab coat, preferably made of a material like Nomex® or 100% cotton, should be worn and fully buttoned to cover as much skin as possible.[2] For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | If working in an area with poor ventilation or where dust formation is likely, a NIOSH-approved air-purifying respirator should be used.[4][5] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the foot are required to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Donning PPE : Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection :
-
Disposal Method :
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Alternatively, dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][9]
-
-
Environmental Precautions :
Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. biosynth.com [biosynth.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
